6(5H)-Phenanthridinone,4-bromo-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-bromo-4H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7,11H |
InChI Key |
DAHYUWCWGKLMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3=NC2=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-bromo-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The core structure is a key pharmacophore found in various biologically active alkaloids.[1] This technical guide focuses specifically on the chemical properties, synthesis, and potential biological relevance of 4-bromo-6(5H)-phenanthridinone, a halogenated derivative with potential applications in drug discovery and development. The phenanthridinone scaffold is notably associated with the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes like DNA repair and apoptosis.[1][2]
Chemical Properties
Detailed experimental data for 4-bromo-6(5H)-phenanthridinone is not widely available in public literature. However, based on the known properties of the parent compound, 6(5H)-phenanthridinone, and general principles of organic chemistry, we can infer some of its characteristics. The introduction of a bromine atom at the 4-position is expected to influence the molecule's polarity, solubility, and electronic properties, which in turn may affect its biological activity.
Table 1: Physicochemical Properties of 6(5H)-Phenanthridinone (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Melting Point | 290-292 °C | [3] |
| Boiling Point | 435 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [5] |
| Appearance | White to light yellow to light orange powder to crystal. | [4] |
| λmax | 338 nm (in Ethanol) | [4][5] |
For 4-bromo-6(5H)-phenanthridinone , the molecular formula would be C₁₃H₈BrNO, and the molecular weight would be approximately 274.12 g/mol . The melting point and solubility would likely differ from the parent compound due to the presence of the bromine atom.
Synthesis
The synthesis of phenanthridinone derivatives can be achieved through various methods, including intramolecular C-H arylation, palladium-catalyzed annulation, and Ullmann cross-coupling reactions.[6][7][8] A common strategy involves the cyclization of N-substituted 2-halobenzamides.[2]
Experimental Protocol: General Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation
A plausible synthetic route to 4-bromo-6(5H)-phenanthridinone would involve the palladium-catalyzed annulation of a suitably substituted 2-bromobenzamide and a brominated benzoic acid derivative. The following is a general procedure adapted from the literature for the synthesis of phenanthridinone scaffolds.[9]
Materials:
-
Substituted 2-bromobenzamide
-
Substituted o-bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide (1.0 equiv), o-bromobenzoic acid (1.5 equiv), Cs₂CO₃ (1.0 equiv), PPh₃ (0.2 equiv), and Pd(OAc)₂ (0.1 equiv).
-
Add DMF to the reaction mixture.
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
After cooling, concentrate the resulting mixture.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone derivative.[9]
To synthesize 4-bromo-6(5H)-phenanthridinone, one would likely start with 2-amino-biphenyl, which can be brominated and then converted to the corresponding benzamide for subsequent cyclization.
Workflow for a Potential Synthesis of 4-bromo-6(5H)-phenanthridinone
Spectral Data
Table 2: Predicted Spectral Data for 4-bromo-6(5H)-phenanthridinone
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7-9 ppm). The number of signals and their splitting patterns would be consistent with a substituted phenanthridinone structure. The proton ortho to the bromine atom may show a downfield shift. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon would appear significantly downfield (around δ 160-170 ppm). The carbon attached to the bromine atom would be influenced by the halogen's electronic effects. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |
Biological Activity and Drug Development Potential
The phenanthridinone scaffold is a well-established pharmacophore for targeting DNA repair enzymes, particularly Poly(ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
PARP Inhibition Signaling Pathway
The mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to cell death.
The introduction of a bromine atom at the 4-position of the phenanthridinone core could modulate its binding affinity and selectivity for different PARP isoforms. Furthermore, phenanthridinone derivatives have also been investigated as inhibitors of BET bromodomains, which are involved in the regulation of gene expression and are attractive targets in cancer therapy.[10] The 4-bromo substitution could potentially enhance this activity as well.
Conclusion
4-bromo-6(5H)-phenanthridinone is a derivative of a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its inferred chemical properties, potential synthetic routes, and likely biological targets based on the extensive research on the parent phenanthridinone core. Further research is warranted to fully characterize 4-bromo-6(5H)-phenanthridinone and evaluate its efficacy as a potential drug candidate.
References
- 1. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(5H)-Phenanthridinone technical grade | 1015-89-0 [sigmaaldrich.com]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of brominated phenanthridinones
An In-Depth Technical Guide to the Biological Activity of Brominated Phenanthridinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of brominated phenanthridinones, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their unique structural features, these compounds exhibit a range of pharmacological properties, most notably as potent anticancer agents and inhibitors of poly(ADP-ribose) polymerase (PARP). This document details their synthesis, mechanisms of action, and relevant experimental data, offering valuable insights for researchers in drug discovery and development.
Synthesis of Brominated Phenanthridinones
The phenanthridinone skeleton is a core structure in numerous bioactive alkaloids.[1] The synthesis of its derivatives, including brominated analogs, has evolved from classical methods to more efficient modern techniques. Transition metal-catalyzed coupling reactions, particularly those using palladium, are pivotal in constructing the phenanthridinone framework through C-C and C-N bond formations.[1] Strategies such as palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids have been developed for efficient synthesis.[1][2] Mechanochemical methods offer a solvent-free and sustainable approach, utilizing reagents like N-bromosuccinimide (NBS) for cascade reactions that involve both C-N coupling and subsequent bromination.[3] These advanced synthetic routes provide access to a diverse library of brominated phenanthridinones for biological evaluation.
Anticancer Activity
Brominated phenanthridinones have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential stems from their ability to induce apoptosis and inhibit key enzymes involved in DNA replication and repair.
Cytotoxicity Data
The cytotoxic activity of brominated phenanthridinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the activity of selected compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8a | MCF-7 | Breast Cancer | 0.28 | [4] |
| PC3 | Prostate Cancer | - | [4] | |
| Hela | Cervical Cancer | - | [4] | |
| A549 | Lung Cancer | - | [4] | |
| HepG2 | Liver Cancer | - | [4] | |
| 5e | CNE1 | Nasopharyngeal Carcinoma | 1.13 | [5] |
| Pyrrolo-fused Phenanthridines | MG-63 | Osteosarcoma | ~50% inhibition | [6] |
| HOS | Osteosarcoma | 20-30% inhibition | [6] |
Note: "-" indicates that while the compound was tested, specific IC50 values were not provided in the cited abstract.
Mechanism of Anticancer Action
The anticancer effects of brominated phenanthridinones are attributed to several mechanisms, primarily the induction of apoptosis and inhibition of topoisomerase enzymes.
-
Induction of Apoptosis: Compound 8a , for instance, has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of apoptosis-related proteins.[4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio and subsequent programmed cell death.[4]
-
Topoisomerase Inhibition: Certain phenanthridine derivatives act as inhibitors of DNA topoisomerase I and II.[4][7] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death in cancer cells.
-
Oxidative Stress: Some brominated compounds exert their cytotoxic effects by inducing oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis.[8]
PARP Inhibition
A significant and well-studied biological activity of the phenanthridinone scaffold is the inhibition of poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP-1, are key players in the DNA single-strand break repair pathway.
Role of PARP in Cancer Therapy
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP for DNA repair.[9][10] Inhibiting PARP in these "homologous recombination deficient" cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[10][11] This makes PARP inhibitors a promising targeted therapy for such cancers.[12][13]
Phenanthridinones as PARP Inhibitors
The phenanthridinone core is a well-established pharmacophore for PARP inhibition.[1] Compounds like PJ34 and PJ38 are well-known phenanthridinone-based PARP inhibitors.[1] The development of novel brominated phenanthridinones that can efficiently inhibit PARP is an active area of research, with some derivatives showing inhibitory activity in the low-nanomolar range.[2]
Experimental Protocols
The evaluation of the biological activity of brominated phenanthridinones involves a series of standardized in vitro assays.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated phenanthridinone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assay (Western Blot for Bcl-2 and Bax)
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Protein Extraction: Cells are treated with the test compound and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.
Enzyme Inhibition Assay (PARP Activity Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[14]
-
Assay Setup: The reaction is typically performed in a 96-well plate containing recombinant PARP enzyme, its substrate (NAD+), and activated DNA.
-
Inhibitor Addition: The brominated phenanthridinone compound is added at various concentrations.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Detection: The activity of PARP is quantified, often by measuring the incorporation of biotinylated ADP-ribose onto histone proteins via a colorimetric or chemiluminescent ELISA-based method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Workflow for Anticancer Activity Screening
Caption: General workflow for the discovery and development of brominated phenanthridinones as anticancer agents.
PARP Inhibition Signaling Pathway
Caption: Mechanism of action of brominated phenanthridinones as PARP inhibitors leading to cancer cell death.
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction in cancer cells by brominated phenanthridinones.
Conclusion and Future Perspectives
Brominated phenanthridinones represent a promising class of compounds with significant potential in oncology. Their multifaceted anticancer activity, including the induction of apoptosis and potent inhibition of PARP, makes them attractive candidates for further drug development. Future research should focus on optimizing their structure to enhance potency and selectivity, as well as exploring their efficacy in combination with other anticancer agents to overcome resistance and improve therapeutic outcomes. The detailed methodologies and data presented in this guide serve as a valuable resource for advancing the investigation of these compelling molecules.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 12. PARP inhibitors are a promising alternative to chemotherapy for patients with metastatic BRCA1 and BRCA2 breast cancer - ecancer [ecancer.org]
- 13. Neoadjuvant PARP inhibitor scheduling in BRCA1 and BRCA2 related breast cancer: PARTNER, a randomized phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-bromo-6(5H)-Phenanthridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-6(5H)-phenanthridinone and its derivatives, compounds of significant interest in medicinal chemistry, particularly as inhibitors of poly (ADP-ribose) polymerase (PARP). This document details the core synthetic strategies, experimental protocols, and the biological context of these molecules.
Introduction
Phenanthridinones are a class of tricyclic heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules.[1] Their derivatives have garnered substantial attention for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1] A significant area of interest is their role as PARP inhibitors, which has led to the development of targeted cancer therapies.[1] The bromo-substitution at the 4-position of the phenanthridinone scaffold provides a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of more potent and selective drug candidates.
This guide will focus on the prevalent synthetic routes to 4-bromo-6(5H)-phenanthridinone, with a primary emphasis on palladium-catalyzed intramolecular C-H arylation.
Synthetic Strategies
The construction of the phenanthridinone skeleton can be achieved through several synthetic pathways. The most common and versatile methods include:
-
Palladium-Catalyzed Intramolecular C-H Arylation: This is a widely employed strategy that involves the cyclization of N-substituted 2-halobenzamides. This method is favored for its efficiency and tolerance of a wide range of functional groups.[1][2]
-
Ullmann Condensation: A classical method involving a copper-catalyzed intramolecular C-N bond formation.[1]
-
Suzuki and Heck Couplings: These cross-coupling reactions can be utilized to first construct the biaryl backbone, which is then followed by a cyclization step to form the lactam ring.
-
Photochemical Cyclization: This method involves the light-induced cyclization of benzanilides to yield phenanthridinones.[1]
-
Radical Cyclization: Free-radical-mediated cyclization of appropriate precursors can also be used to construct the phenanthridinone core.
This guide will primarily focus on the palladium-catalyzed approach due to its prevalence and adaptability in contemporary organic synthesis.
Experimental Protocols
This section provides detailed experimental protocols for a two-step synthesis of 4-bromo-6(5H)-phenanthridinone, commencing with the formation of the N-aryl benzamide precursor followed by its palladium-catalyzed intramolecular cyclization.
Synthesis of the Precursor: 2-Amino-N-(4-bromophenyl)benzamide
Reaction Scheme:
Methodology:
-
Activation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in a suitable aprotic solvent such as THF or dioxane, thionyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to form the corresponding isatoic anhydride.
-
Amidation: 4-Bromoaniline (1 equivalent) is added to the reaction mixture, and it is heated to reflux for 4-6 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-amino-N-(4-bromophenyl)benzamide.
Synthesis of 4-bromo-6(5H)-phenanthridinone via Palladium-Catalyzed Intramolecular C-H Arylation
Reaction Scheme:
Methodology:
-
Reaction Setup: A mixture of 2-amino-N-(4-bromophenyl)benzamide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand like Xantphos, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) is placed in a reaction vessel.
-
Solvent and Reaction Conditions: A high-boiling point aprotic solvent such as DMA, DMF, or toluene is added. The reaction vessel is then sealed and heated to 100-140 °C for 12-24 hours.[3] The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradients) to yield 4-bromo-6(5H)-phenanthridinone.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of phenanthridinone derivatives via palladium-catalyzed intramolecular C-H arylation. Please note that the specific yields for 4-bromo-6(5H)-phenanthridinone may vary depending on the exact reaction conditions and ligand used.
Table 1: Synthesis of Phenanthridinone Derivatives via Pd-Catalyzed Intramolecular C-H Arylation
| Entry | Precursor | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methyl-N-phenyl-2-iodobenzamide | Pd-PVP (1) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 95 | [3] |
| 2 | N-Methoxybenzamides | Pd(OAc)₂ | - | Ag₂O | Acetic Acid | 110 | 24-36 | 40-80 | [3] |
| 3 | 2-Bromobenzamides | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 24 | 59-88 | [2] |
| 4 | o-Halobenzamides | Phosphine-free Pd | - | - | DMA | - | - | Moderate to Good | [1] |
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 4-bromo-6(5H)-phenanthridinone.
PARP Inhibition Signaling Pathway
Phenanthridinone derivatives are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. The inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.
Conclusion
The synthesis of 4-bromo-6(5H)-phenanthridinone derivatives is a critical area of research in medicinal chemistry, driven by their potential as targeted therapeutics. The palladium-catalyzed intramolecular C-H arylation of N-substituted 2-halobenzamides represents a robust and versatile strategy for accessing this important scaffold. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel phenanthridinone-based compounds for further biological evaluation. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and other diseases.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 6(5H)-Phenanthridinone,4-bromo-
An In-Depth Technical Guide to 6(5H)-Phenanthridinone, 4-bromo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6(5H)-Phenanthridinone, 4-bromo-, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. While specific experimental data for the 4-bromo isomer is limited in publicly available literature, this document extrapolates from the well-studied phenanthridinone core and its other derivatives to provide a thorough understanding of its chemical properties, synthesis, and potential biological applications.
Chemical Identity and Properties
The 6(5H)-phenanthridinone scaffold is a tricyclic aromatic system that forms the core of various natural alkaloids and synthetic molecules with potent biological activity. The bromo-substitution at the 4-position is expected to modulate its physicochemical and pharmacological properties.
A specific CAS Registry Number for 6(5H)-Phenanthridinone, 4-bromo- could not be definitively identified from publicly accessible databases. For reference, the CAS number for the parent compound, 6(5H)-Phenanthridinone, is 1015-89-0[1][2][3].
Table 1: Physicochemical Properties
| Property | Value (6(5H)-Phenanthridinone, 4-bromo-) | Value (6(5H)-Phenanthridinone, Parent Compound) |
| CAS Number | Not Found | 1015-89-0[1][2][3] |
| Molecular Formula | C₁₃H₈BrNO | C₁₃H₉NO[1][2] |
| Molecular Weight | 274.11 g/mol | 195.22 g/mol [1] |
| Appearance | --- | White to light orange powder/crystal[3][4] |
| Melting Point | --- | 290-292 °C[3] |
| Boiling Point | --- | 435 °C[3] |
| Solubility | --- | Soluble in DMSO; Insoluble in water[3] |
Synthesis and Experimental Protocols
The synthesis of the phenanthridinone skeleton is well-documented, with several modern synthetic strategies available. These methods are generally applicable to the preparation of substituted derivatives, including 4-bromo-6(5H)-phenanthridinone. One of the most robust and versatile methods is the palladium-catalyzed intramolecular C-H bond functionalization.
General Synthesis via Palladium-Catalyzed Annulation
A common and effective route involves the palladium-catalyzed annulation of an N-substituted 2-bromobenzamide with a 2-bromobenzoic acid derivative. This approach offers high yields and is compatible with a variety of functional groups.
References
An In-Depth Technical Guide to 4-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-6(5H)-phenanthridinone, a heterocyclic organic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its primary mechanism of biological action as a potent enzyme inhibitor. The information presented is intended to support research and development efforts in oncology and related fields.
Physicochemical Properties
4-bromo-6(5H)-phenanthridinone is a brominated derivative of the parent compound 6(5H)-phenanthridinone. The introduction of a bromine atom at the 4-position of the phenanthridinone core significantly influences its electronic properties and biological activity. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNO | Calculated |
| Molecular Weight | 274.12 g/mol | Calculated |
| Parent Compound CAS | 1015-89-0 | [1][2] |
| Parent Compound M.W. | 195.22 g/mol | [3] |
| 2-Bromo Isomer M.W. | 274.119 g/mol | |
| 2,4-dibromo Isomer M.W. | 353.01 g/mol | [4] |
Table 1: Key Physicochemical Data for 4-bromo-6(5H)-phenanthridinone and related compounds.
Synthetic Methodology: Palladium-Catalyzed Intramolecular C-H Arylation
The synthesis of 4-bromo-6(5H)-phenanthridinone can be achieved through a palladium-catalyzed intramolecular C-H arylation of an N-substituted 2-halobenzamide precursor. This methodology offers a robust and efficient route to the phenanthridinone scaffold.[5]
Experimental Protocol
Materials:
-
2,4-dibromobenzoyl chloride
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of the Precursor (N-(phenyl)-2,4-dibromobenzamide):
-
Dissolve aniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,4-dibromobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.
-
-
Intramolecular C-H Arylation:
-
In a sealed reaction vessel, combine the N-(phenyl)-2,4-dibromobenzamide precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃·HBF₄ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous N,N-Dimethylacetamide (DMA) to the vessel.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-bromo-6(5H)-phenanthridinone.
-
Biological Activity: PARP Inhibition
Phenanthridinone derivatives are well-established as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[6][7][8] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.
Signaling Pathway
Inhibition of PARP-1 by 4-bromo-6(5H)-phenanthridinone disrupts the DNA damage repair mechanism. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately, synthetic lethality.
Caption: PARP Inhibition Pathway in BRCA-deficient cells.
Experimental Workflow
The general workflow for the synthesis and evaluation of 4-bromo-6(5H)-phenanthridinone is outlined below. This process involves the chemical synthesis of the compound followed by purification and biological assessment of its PARP inhibitory activity.
Caption: General experimental workflow for 4-bromo-6(5H)-phenanthridinone.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 7. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-bromo-6(5H)-Phenanthridinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of 4-bromo-6(5H)-phenanthridinone in organic solvents. Due to the limited availability of direct quantitative solubility data for 4-bromo-6(5H)-phenanthridinone in publicly accessible literature, this guide presents solubility data for the parent compound, 6(5H)-phenanthridinone, as a reference. It is crucial to note that the introduction of a bromine atom can significantly alter the physicochemical properties of the molecule, including its solubility. Therefore, the data for the parent compound should be considered an approximation. This guide also furnishes a detailed experimental protocol for determining the precise solubility of 4-bromo-6(5H)-phenanthridinone, which is essential for applications in drug discovery and development.
Introduction to 6(5H)-Phenanthridinone and its Bromo-Derivative
6(5H)-Phenanthridinone is a heterocyclic compound that forms the core structure of various biologically active molecules. Its derivatives are explored for their potential as therapeutic agents. The brominated analog, 4-bromo-6(5H)-phenanthridinone, is of particular interest in medicinal chemistry for its potential to form specific interactions within biological targets. Understanding the solubility of this compound in various organic solvents is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.
Solubility Data
Quantitative Solubility of 6(5H)-Phenanthridinone
The following table summarizes the known quantitative solubility of 6(5H)-phenanthridinone in various solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 | Not Specified | [1][2][3][4] |
| Dimethylformamide (DMF) | 1 | Not Specified | [3][5] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 | Not Specified | [3][5] |
Qualitative Solubility of 6(5H)-Phenanthridinone
The parent compound has been described qualitatively in terms of its solubility in other common organic solvents.
| Solvent | Solubility Description | Reference |
| Water | Insoluble | [1][2][3][4] |
| Ethanol | Limited solubility | [2] |
| Chloroform | Limited solubility | [2] |
Disclaimer: The presence of a bromine atom at the 4-position of the phenanthridinone core is expected to increase the molecule's lipophilicity and molecular weight. This will likely lead to a decrease in solubility in polar solvents and a potential increase in solubility in non-polar organic solvents compared to the parent compound. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for 4-bromo-6(5H)-phenanthridinone, a standardized experimental protocol should be followed. The following is a detailed methodology adapted from general procedures for determining the solubility of solid organic compounds.[6][7][8]
Materials and Equipment
-
4-bromo-6(5H)-phenanthridinone (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Constant temperature shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-bromo-6(5H)-phenanthridinone to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the compound.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The rate of dissolution decreases as the solution approaches saturation.[7]
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-bromo-6(5H)-phenanthridinone of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 4-bromo-6(5H)-phenanthridinone in the filtered supernatant by interpolating from the calibration curve.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-bromo-6(5H)-phenanthridinone.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for 4-bromo-6(5H)-phenanthridinone remains to be published, the information available for the parent compound, 6(5H)-phenanthridinone, serves as a valuable starting point for researchers. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for the advancement of research and development involving this compound. Accurate solubility determination will facilitate appropriate solvent selection for chemical reactions, purifications, and the formulation of this promising therapeutic agent.
References
- 1. 6(5H)-Phenanthridinone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Potential Research Applications of 4-bromo-phenanthridinone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenanthridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This tricyclic heteroaromatic system is particularly renowned for its potent inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. As such, phenanthridinone derivatives are at the forefront of research in oncology and other fields. While specific research applications for 4-bromo-phenanthridinone are not extensively documented, its structure suggests significant potential as a versatile intermediate for synthesizing novel therapeutics or as a bioactive molecule in its own right. The introduction of a bromine atom at the 4-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of targeted therapies. This guide will explore the potential research applications of 4-bromo-phenanthridinone, focusing on its role as a PARP inhibitor, and provide detailed experimental protocols for its synthesis and evaluation.
The Phenanthridinone Core and PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP1 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. Phenanthridinone-based compounds have been identified as potent inhibitors of PARP1, making them attractive candidates for cancer therapy.[1]
One of the most well-studied phenanthridinone-based PARP inhibitors is PJ34.[1] Its chemical structure, N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, features the core phenanthridinone scaffold.[2] The exploration of various substituents on this scaffold has led to the discovery of highly potent and selective PARP inhibitors.[3]
Quantitative Data: PARP Inhibitory Activity of Phenanthridinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of phenanthridinone-based PARP inhibitors, illustrating the potency of this class of compounds.
| Compound | Target | IC₅₀ (nM) | Reference |
| PJ34 | PARP1/2 | ~20 | [2] |
| Compound 1b | PARP1 | 10 | [3] |
| Olaparib | PARP1/2 | 1-5 | [4][5] |
| Rucaparib | PARP1/2 | 1.1 | [4][5] |
| Talazoparib | PARP1/2 | 0.9 | [4][5] |
Experimental Protocols
Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation
This protocol describes a general method for the synthesis of phenanthridinone skeletons, which can be adapted for the synthesis of 4-bromo-phenanthridinone by using appropriately substituted starting materials.[6][7]
Materials:
-
2-Bromobenzamide derivative (e.g., a 2,X-dibromobenzamide for 4-bromo-phenanthridinone) (1.00 equiv)
-
o-Bromobenzoic acid (1.50 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.100 equiv)
-
Triphenylphosphine (PPh₃) (0.200 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.00 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stir bar
-
Oil bath
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide derivative (0.500 mmol), o-bromobenzoic acid (0.750 mmol), cesium carbonate (163 mg, 0.500 mmol), triphenylphosphine (26 mg, 0.100 mmol), and palladium(II) acetate (11 mg, 0.05 mmol).[6][7]
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.[6][7]
-
After cooling to room temperature, concentrate the resulting mixture under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone.
PARP Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory activity of a test compound, such as 4-bromo-phenanthridinone, against PARP enzymes.[8]
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP enzyme
-
Activated DNA
-
Biotinylated NAD⁺
-
Test compound (e.g., 4-bromo-phenanthridinone) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 0.2 M HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding biotinylated NAD⁺ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.[8]
-
Add diluted Streptavidin-HRP to each well and incubate for a specified time (e.g., 20 minutes) at room temperature.[8]
-
Wash the plate again to remove unbound Streptavidin-HRP.[8]
-
Add the HRP substrate to each well and allow the color to develop.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[8]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., 4-bromo-phenanthridinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: PARP1 Inhibition Pathway in HR-Deficient Cancer Cells.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of 4-bromo-phenanthridinone.
Conclusion
While 4-bromo-phenanthridinone itself is not a widely studied compound, its core structure is of immense interest to the scientific community, particularly in the field of oncology. As a derivative of the potent PARP inhibitor scaffold, 4-bromo-phenanthridinone holds significant promise as a starting point for the development of novel therapeutics. The bromine substituent provides a key site for chemical elaboration, enabling the synthesis of a library of analogs for structure-activity relationship studies. The protocols and pathways outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and understand the potential of 4-bromo-phenanthridinone and related compounds as next-generation PARP inhibitors. Further investigation into this and other substituted phenanthridinones is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
An In-depth Technical Guide to Phenanthridinone Compounds: Discovery, History, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinone, a nitrogen-containing heterocyclic compound, forms the core structure of numerous natural alkaloids and synthetic molecules of significant pharmacological importance. Its rigid, planar tetracyclic system has proven to be a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for accessing the phenanthridinone core. It is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile molecular framework.
Discovery and Historical Perspective
The history of phenanthridinone is intrinsically linked to the discovery and study of its parent heterocycle, phenanthridine.
Early Developments (Late 19th - Early 20th Century):
The journey towards phenanthridinone began with the discovery of phenanthridine in 1891 by Amé Pictet and H. J. Ankersmit . They achieved this through the pyrolysis of the condensation product of benzaldehyde and aniline.[1] This pioneering work laid the foundation for the exploration of this class of compounds.
The first synthesis of the phenanthridinone lactam is closely associated with the Beckmann rearrangement , a named reaction discovered by Ernst Otto Beckmann in 1886. Early 20th-century chemists applied this rearrangement to fluorenone oxime to yield phenanthridinone.[2][3] This transformation represents one of the earliest methods for constructing the phenanthridinone core.
Another classical method that emerged during this era was the Schmidt reaction , discovered by Karl Friedrich Schmidt in 1924. This reaction involves the treatment of a ketone, in this case, fluorenone, with hydrazoic acid in the presence of a strong acid to yield the corresponding lactam, phenanthridinone.
The Ullmann condensation , developed by Fritz Ullmann in 1901, also played a crucial role. While not a direct method for phenanthridinone synthesis, it provided a vital tool for the formation of the biaryl bond, a key structural feature of the precursors required for several phenanthridinone syntheses.
These classical reactions, while foundational, often required harsh conditions, such as high temperatures and strong acids, and sometimes resulted in low yields.
The Modern Era of Synthesis:
The mid-20th century and beyond witnessed the advent of more sophisticated and efficient synthetic methods. The development of transition metal-catalyzed cross-coupling reactions, particularly those utilizing palladium, revolutionized the synthesis of phenanthridinones. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved yields, making the synthesis of complex phenanthridinone derivatives more accessible. Key modern synthetic strategies include:
-
Palladium-catalyzed C-H bond activation/amination: This has become a powerful and widely used method for the intramolecular cyclization of N-aryl-2-halobenzamides to form the phenanthridinone ring system.
-
Photocatalysis: Visible-light-mediated reactions have emerged as a green and efficient alternative for the synthesis of phenanthridinones.
-
Intramolecular Heck reaction: This palladium-catalyzed reaction provides another efficient route to the phenanthridinone core.
These advancements have significantly accelerated the exploration of the chemical space around the phenanthridinone scaffold, leading to the discovery of numerous derivatives with potent biological activities.
Key Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for both classical and modern methods for the synthesis of phenanthridinone.
Classical Synthetic Methods
The Beckmann rearrangement provides a direct route to the phenanthridinone core from readily available fluorenone.
Experimental Protocol:
-
Preparation of Fluorenone Oxime: A mixture of fluorenone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The crude fluorenone oxime is collected by filtration and can be recrystallized from ethanol.
-
Beckmann Rearrangement: To a solution of fluorenone oxime (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is added a catalytic amount of a dehydrating agent like phosphorus pentoxide. The mixture is heated at 120-140°C for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude phenanthridinone is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
The Schmidt reaction offers an alternative classical approach to phenanthridinone from fluorenone.
Experimental Protocol:
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
A solution of fluorenone (1 equivalent) in a mixture of concentrated sulfuric acid and a suitable solvent like chloroform or benzene is cooled in an ice bath.
-
A solution of sodium azide (1.2 equivalents) in concentrated sulfuric acid is added dropwise to the fluorenone solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude phenanthridinone is washed with water and sodium bicarbonate solution to remove any residual acid and then purified by recrystallization.
Modern Synthetic Method: Palladium-Catalyzed Intramolecular C-H Amination
This method exemplifies a modern, efficient, and versatile approach to a variety of substituted phenanthridinones.[4]
Experimental Protocol:
-
General Procedure for the Synthesis of N-aryl-2-bromobenzamides: To a solution of 2-bromobenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or toluene, is added oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a cooled solution of the desired aniline (1 equivalent) and a base like triethylamine or pyridine (1.5 equivalents) in DCM. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-aryl-2-bromobenzamide, which can be purified by column chromatography or recrystallization.
-
Palladium-Catalyzed Intramolecular C-H Amination: To a Schlenk tube are added the N-aryl-2-bromobenzamide (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05-0.1 equivalents), a suitable ligand such as triphenylphosphine (PPh₃) or a bulky biaryl phosphine ligand (0.1-0.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as DMF or toluene, is then added. The reaction mixture is heated at 100-120°C for 12-24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenanthridinone derivative.[4]
Quantitative Data of Phenanthridinone Derivatives
The physical and chemical properties of phenanthridinone derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. A summary of key properties for selected derivatives is presented below for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 6(5H)-Phenanthridinone[5] | C₁₃H₉NO | 195.22 | 290-292 | 435 | Soluble in DMSO; Insoluble in water |
| 2-Chloro-6(5H)-phenanthridinone[2] | C₁₃H₈ClNO | 229.66 | - | - | - |
| 8,9-Dimethoxy-6(5H)-phenanthridinone[6] | C₁₅H₁₃NO₃ | 255.27 | - | - | - |
Biological Activity and Signaling Pathways
Phenanthridinone-based compounds have garnered significant interest due to their potent biological activities, particularly as inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP).
PARP Inhibition
PARP enzymes, especially PARP-1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. This concept is known as "synthetic lethality."
Several phenanthridinone derivatives have been developed as potent PARP inhibitors and have shown promise as anticancer agents.
Signaling Pathway of PARP-1 in DNA Repair and its Inhibition
The following diagram illustrates the signaling pathway of PARP-1 in response to DNA damage and the mechanism of action of phenanthridinone-based PARP inhibitors.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general experimental workflow for the synthesis of phenanthridinone derivatives and their subsequent biological evaluation as potential PARP inhibitors.
Conclusion
The phenanthridinone scaffold has a rich history, evolving from its discovery through classical synthetic routes to the highly efficient and versatile modern methodologies available today. Its proven track record as a pharmacologically active core, particularly in the context of PARP inhibition for cancer therapy, ensures that it will remain an area of intense research and development. This technical guide provides a foundational understanding of the key aspects of phenanthridinone chemistry, offering valuable insights for scientists and researchers working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Metabolic conversion of fluorenone oxime to phenanthridinone by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Metabolic rearrangement of fluorenone oxime to phenanthridinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8,9-Dimethoxyphenanthridin-6(5H)-one | C15H13NO3 | CID 12703535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-bromo-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-bromo-6(5H)-phenanthridinone, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described method is based on a palladium-catalyzed annulation of a substituted 2-bromobenzamide and a 2-bromobenzoic acid, offering a straightforward and efficient route to functionalized phenanthridinones.[1][2]
Introduction
Phenanthridinone and its derivatives are important structural motifs found in numerous biologically active natural products and synthetic compounds. Their diverse pharmacological activities have made them attractive targets in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of this tricyclic system. The protocol outlined below describes a robust and versatile method for the synthesis of phenanthridinones, which can be adapted for the specific preparation of 4-bromo-6(5H)-phenanthridinone.[3] This approach involves the coupling of a 2-bromobenzamide with a 2-bromobenzoic acid derivative in the presence of a palladium catalyst.
General Reaction Scheme
The synthesis of 4-bromo-6(5H)-phenanthridinone can be achieved via the palladium-catalyzed annulation of N-substituted 2-bromobenzamide with 2,4-dibromobenzoic acid. The reaction proceeds through a cascade of C-C and C-N bond formations.
To be adapted for 4-bromo-6(5H)-phenanthridinone:
-
Starting Material 1: 2-bromobenzamide
-
Starting Material 2: 2,4-dibromobenzoic acid
-
Product: 4-bromo-6(5H)-phenanthridinone
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various phenanthridinone derivatives using a palladium-catalyzed annulation protocol. This data demonstrates the general applicability and efficiency of the method.[1][2]
| Entry | 2-Bromobenzamide (1) | 2-Bromobenzoic Acid (2) | Product (3) | Yield (%) |
| 1 | N-methyl-2-bromobenzamide | 2-bromobenzoic acid | 5-methyl-6(5H)-phenanthridinone | 88 |
| 2 | N-ethyl-2-bromobenzamide | 2-bromobenzoic acid | 5-ethyl-6(5H)-phenanthridinone | 85 |
| 3 | N-propyl-2-bromobenzamide | 2-bromobenzoic acid | 5-propyl-6(5H)-phenanthridinone | 82 |
| 4 | N-butyl-2-bromobenzamide | 2-bromobenzoic acid | 5-butyl-6(5H)-phenanthridinone | 84 |
| 5 | N-benzyl-2-bromobenzamide | 2-bromobenzoic acid | 5-benzyl-6(5H)-phenanthridinone | 75 |
| 6 | 2-bromo-N-(4-methoxybenzyl)benzamide | 2-bromobenzoic acid | 5-(4-methoxybenzyl)-6(5H)-phenanthridinone | 72 |
| 7 | N-methyl-2-bromobenzamide | 2-bromo-4-methylbenzoic acid | 2-methyl-5-methyl-6(5H)-phenanthridinone | 78 |
| 8 | N-methyl-2-bromobenzamide | 2-bromo-5-methoxybenzoic acid | 3-methoxy-5-methyl-6(5H)-phenanthridinone | 76 |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of phenanthridinones.[1][2]
Materials:
-
2-bromobenzamide (1.00 equiv)
-
2,4-dibromobenzoic acid (1.50 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.100 equiv)
-
Triphenylphosphine (PPh₃) (0.200 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.00 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
10 mL Schlenk tube
-
Magnetic stir bar
-
Oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol, 1.00 equiv), 2,4-dibromobenzoic acid (0.750 mmol, 1.50 equiv), cesium carbonate (163 mg, 0.500 mmol, 1.00 equiv), triphenylphosphine (26 mg, 0.100 mmol, 0.200 equiv), and palladium(II) acetate (11 mg, 0.05 mmol, 0.100 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (4.0 mL) to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 120 °C for approximately 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-6(5H)-phenanthridinone.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Phenanthridinone Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of phenanthridinone derivatives utilizing a palladium-catalyzed one-pot Suzuki coupling and condensation reaction. This methodology offers an efficient route to construct the phenanthridinone scaffold, a core structure in many biologically active compounds.
Introduction
Phenanthridinones are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic molecules with a wide range of pharmacological activities, including anti-tumor, anti-viral, and anti-bacterial properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This protocol details a one-pot domino reaction where a Suzuki coupling between an ortho-halobenzaldehyde or its analogue and an ortho-aminophenylboronic acid is followed by an intramolecular condensation to yield the desired phenanthridinone derivative. This approach is valued for its operational simplicity, good to excellent yields, and tolerance of a variety of functional groups.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Phenanthridinone Derivatives
This protocol outlines the key steps for the synthesis of phenanthridinones via a palladium-catalyzed Suzuki coupling followed by an in-situ condensation reaction.
Materials:
-
Substituted ortho-bromobenzaldehyde (1.0 mmol, 1.0 equiv.)
-
ortho-Aminophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.25 mmol, 0.25 equiv.)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylacetamide (DMA), 3 mL
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a two-necked round-bottom flask, add the ortho-bromobenzaldehyde derivative (1.0 mmol), ortho-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add 3 mL of anhydrous DMA to the reaction mixture via syringe.
-
Degassing: Degas the reaction mixture with a gentle stream of nitrogen for another 5 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various phenanthridinone derivatives using the described Suzuki coupling protocol.
Table 1: Optimization of Reaction Conditions[2]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 5 | 90 | 60 |
| 2 | Pd₂(dba)₃ | - | K₂CO₃ | DMF | 5 | 90 | 41 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 5 | 90 | 82 |
| 4 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 3 | 90 | 90 |
| 5 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 3 | 90 | 95 |
| 6 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMSO | 3 | 90 | 51 |
| 7 | Pd(OAc)₂ | - | Cs₂CO₃ | DMA | 3 | 90 | 40 |
Reaction Conditions: 1 mmol of 2-bromobenzaldehyde, 1.2 mmol of 2-aminophenylboronic acid, Pd catalyst (5 mol%), PPh₃ (0.25 equiv.), Base (1.5 equiv.), Solvent (3 mL). Isolated yields.
Table 2: Substrate Scope for the Synthesis of Phenanthridinone Derivatives[2]
| Entry | ortho-Bromobenzaldehyde Substrate | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Phenanthridin-6(5H)-one | 95 |
| 2 | 2-Bromo-5-nitrobenzaldehyde | 2-Nitrophenanthridin-6(5H)-one | 85 |
| 3 | 2-Bromo-4-nitrobenzaldehyde | 3-Nitrophenanthridin-6(5H)-one | 81 |
| 4 | 2-Bromo-5-methylbenzaldehyde | 2-Methylphenanthridin-6(5H)-one | 78 |
| 5 | 2-Bromo-4,5-dimethoxybenzaldehyde | 2,3-Dimethoxyphenanthridin-6(5H)-one | 73 |
| 6 | 2-Bromo-5-methoxybenzaldehyde | 2-Methoxyphenanthridin-6(5H)-one | 75 |
Reaction Conditions: 1 mmol of substrate, 1.2 mmol of 2-aminophenylboronic acid, Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), Cs₂CO₃ (1.5 equiv.), DMA (3 mL), 90 °C, 3-5 h. Isolated yields after purification.[1][2]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the key stages of the one-pot Suzuki coupling and condensation reaction for the synthesis of phenanthridinone derivatives.
References
Application Notes and Protocols for the Purification of 4-bromo-6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-bromo-6(5H)-phenanthridinone, a compound of interest in drug discovery, likely as an inhibitor of Poly(ADP-ribose) polymerase (PARP). The following methods are based on established techniques for the purification of phenanthridinone derivatives and related aromatic bromo compounds.
Introduction
6(5H)-Phenanthridinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The parent compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family critically involved in DNA repair, genomic stability, and programmed cell death.[1][2][3][4][5][6] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] The brominated analog, 4-bromo-6(5H)-phenanthridinone, is synthesized to explore its potential as a more potent or selective PARP inhibitor.[7][8][9][10] Proper purification of this compound is crucial for accurate biological evaluation and subsequent drug development efforts.
The primary methods for the purification of 4-bromo-6(5H)-phenanthridinone from crude synthetic mixtures are column chromatography and recrystallization.
Purification Techniques
Column Chromatography
Column chromatography is a highly effective method for separating 4-bromo-6(5H)-phenanthridinone from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase for this class of compounds, with a mobile phase typically consisting of a non-polar solvent and a moderately polar solvent to elute the compound of interest.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude 4-bromo-6(5H)-phenanthridinone
-
Silica gel (230-400 mesh)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve the crude 4-bromo-6(5H)-phenanthridinone in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of hexane and ethyl acetate that is slightly more polar than the eluent.
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Carefully apply the dissolved crude product onto the top of the silica gel bed.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to move the desired compound down the column. The optimal solvent system should be determined by preliminary TLC analysis.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure 4-bromo-6(5H)-phenanthridinone.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate Gradient |
| Typical Starting Eluent | 95:5 (Hexane:Ethyl Acetate) |
| Typical Final Eluent | 80:20 (Hexane:Ethyl Acetate) |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
| Visualization | UV Light (254 nm) |
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Crude 4-bromo-6(5H)-phenanthridinone
-
Recrystallization solvent(s) (e.g., toluene, ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Commonly used solvents for aromatic bromo compounds include toluene, ethyl acetate, and ethanol, or solvent mixtures like hexane/ethyl acetate.[11][12][13]
-
-
Dissolution:
-
Place the crude 4-bromo-6(5H)-phenanthridinone in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation: Recrystallization Solvents
| Solvent/Solvent System | Suitability |
| Toluene | Potentially suitable for aromatic compounds. |
| Ethanol | A common solvent for recrystallization. |
| Ethyl Acetate | Good for compounds of moderate polarity. |
| n-Hexane / Ethyl Acetate | A mixture that can be fine-tuned for optimal solubility. |
| Dichloromethane / Hexane | A mixture that can be used for less polar compounds. |
Workflow and Diagrams
The overall workflow for the purification of 4-bromo-6(5H)-phenanthridinone can be visualized as follows:
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel 5(H)-phenanthridin-6-ones, 5(H)-phenanthridin-6-one diketo acid, and polycyclic aromatic diketo acid analogs as new HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for PARP Inhibition Assay Using 4-bromo-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly in DNA repair and the maintenance of genomic stability.[1][2][3] PARP1, the most abundant member, detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3] This PARylation process recruits DNA repair machinery to the site of damage.[2][4] Inhibition of PARP enzymatic activity has emerged as a promising therapeutic strategy in cancer, especially in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]
PARP inhibitors act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+).[1][3][4] This competitive inhibition prevents the synthesis of PAR, thereby stalling the repair of SSBs.[3] These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, which are lethal to cancer cells with compromised DSB repair mechanisms.[2] A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex, leading to cytotoxic lesions that interfere with DNA replication.[3][4][5]
This document provides a detailed protocol for an in vitro PARP inhibition assay using 4-bromo-phenanthridinone, a known PARP inhibitor. The described method is a colorimetric assay, which offers a non-radioactive and high-throughput-compatible format for screening and characterizing PARP inhibitors.[6][7][8]
Signaling Pathway of PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Protocol: Colorimetric PARP Inhibition Assay
This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the inhibitory activity of compounds like 4-bromo-phenanthridinone.[6][8] The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric substrate.
Materials and Reagents
-
96-well Histone-Coated Plates: High-binding capacity microplates pre-coated with histones.
-
Recombinant Human PARP1 Enzyme: Purified and active enzyme.
-
4-bromo-phenanthridinone: Test inhibitor. Stock solution prepared in DMSO.
-
PARP Assay Buffer (1X): Typically contains Tris-HCl, MgCl2, and DTT at a physiological pH. Can be prepared from a 20X stock.[8]
-
PARP Cocktail (10X): Contains biotinylated NAD+.
-
Activated DNA: Nicked DNA to activate PARP1.
-
Strep-HRP Diluent: For diluting the Strep-HRP conjugate.
-
Streptavidin-HRP (Strep-HRP) Conjugate: For detecting biotinylated PAR.
-
TACS-Sapphire™ or similar colorimetric HRP substrate: For color development.
-
Stop Solution: 0.2 M HCl or 5% Phosphoric Acid.[8]
-
Wash Buffer: 1X PBS with 0.1% Triton X-100.
-
DMSO: For dissolving the inhibitor.
-
Microplate reader: Capable of measuring absorbance at 450 nm or 630 nm.[7]
Experimental Workflow
The following diagram outlines the major steps of the colorimetric PARP inhibition assay.
Caption: Workflow for the colorimetric PARP inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare 1X PARP Assay Buffer by diluting the 20X stock with deionized water.[8]
-
Prepare serial dilutions of 4-bromo-phenanthridinone in 1X PARP Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Prepare the PARP reaction mix by diluting the 10X PARP Cocktail and activated DNA in 1X PARP Assay Buffer.
-
Dilute the PARP1 enzyme to the desired concentration (e.g., 1 Unit/well) in 1X PARP Assay Buffer just before use.[6]
-
Dilute the Strep-HRP conjugate in 1X Strep-HRP Diluent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Rehydrate the histone-coated wells by adding 50 µL of 1X PARP Buffer to each well and incubating for 30 minutes at room temperature. Remove the buffer by inverting the plate and tapping it on a paper towel.[8]
-
Set up the assay plate with appropriate controls:
-
Negative Control (No Enzyme): 25 µL 1X PARP Buffer.
-
Positive Control (100% Activity): 25 µL of diluted PARP1 enzyme.
-
Test Wells: 25 µL of diluted PARP1 enzyme.
-
-
Add 10 µL of the serially diluted 4-bromo-phenanthridinone or vehicle control (DMSO in buffer) to the appropriate wells.
-
Initiate the PARP reaction by adding 15 µL of the PARP reaction mix (containing biotinylated NAD+ and activated DNA) to all wells. The final reaction volume should be 50 µL.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Wash the plate four times with 200 µL/well of Wash Buffer.[6]
-
Add 50 µL of diluted Strep-HRP to each well and incubate for 20-60 minutes at room temperature.[8]
-
Wash the plate four times with 200 µL/well of Wash Buffer.[6]
-
Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the positive control wells.[8]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[8]
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each control and inhibitor concentration.
-
Subtract the average absorbance of the negative control from all other readings to correct for background.
-
Calculate the percent inhibition for each concentration of 4-bromo-phenanthridinone using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces PARP activity by 50%.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the PARP inhibition assay.
Table 1: Raw Absorbance Data (450 nm)
| Inhibitor Conc. (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Negative Control | |||||
| Positive Control | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 |
Table 2: Calculated Percent Inhibition and IC50 Value
| Inhibitor Conc. (nM) | Average Absorbance (Corrected) | % Inhibition |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| IC50 (nM) |
Conclusion
This document provides a comprehensive protocol for conducting a colorimetric PARP inhibition assay to evaluate the potency of 4-bromo-phenanthridinone. The detailed methodology, along with the provided diagrams and data presentation templates, should serve as a valuable resource for researchers in the field of drug discovery and cancer biology. Adherence to this protocol will enable the generation of robust and reproducible data for the characterization of PARP inhibitors.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. portlandpress.com [portlandpress.com]
- 6. interchim.fr [interchim.fr]
- 7. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Application of 4-bromo-6(5H)-phenanthridinone in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-6(5H)-phenanthridinone is a derivative of the phenanthridinone scaffold, a core structure found in a class of compounds known for their potent inhibitory effects on poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for cellular processes including DNA repair.[1][2] In the context of oncology, PARP inhibitors have emerged as a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP-mediated DNA single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair, these unrepaired double-strand breaks trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.
These application notes provide an overview of the anticipated use of 4-bromo-6(5H)-phenanthridinone in cancer cell line research, based on the known mechanism of action of related phenanthridinone-based PARP inhibitors. Detailed protocols for evaluating its efficacy are also presented.
Mechanism of Action: PARP Inhibition
The primary mechanism of action of 4-bromo-6(5H)-phenanthridinone is expected to be the inhibition of PARP1. By binding to the catalytic domain of PARP1, the compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting DNA repair proteins to sites of single-strand DNA breaks.[1][3][4] This disruption of the base excision repair (BER) pathway results in the persistence of single-strand breaks. When the cell enters the S phase of the cell cycle, these breaks are converted into more cytotoxic double-strand breaks at the replication fork. In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these breaks cannot be repaired, leading to genomic instability and subsequent apoptotic cell death.[1][4]
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of representative phenanthrene and phenanthridinone-based PARP inhibitors in various human cancer cell lines. This data provides an expected range of efficacy for 4-bromo-6(5H)-phenanthridinone.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Phenanthrene Derivative | A549 | Lung Carcinoma | < 10 | [5] |
| Phenanthrene Derivative | MCF-7 | Breast Adenocarcinoma | < 10 | [5] |
| PARP Inhibitor (Olaparib) | MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | 2.3 | [6] |
| PARP Inhibitor (Olaparib) | HCC1937 (BRCA1 mutant) | Triple-Negative Breast Cancer | ~96 | [6] |
| PARP Inhibitor (Olaparib) | MDA-MB-231 (BRCA wild-type) | Triple-Negative Breast Cancer | < 10 | [6] |
| PARP Inhibitor (Olaparib) | SKBR3 | HER2+ Breast Cancer | ~4.2-19.8 | [7] |
| PARP Inhibitor (Olaparib) | JIMT1 | HER2+ Breast Cancer | ~4.2-19.8 | [7] |
| PARP Inhibitor (Niraparib) | MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | 3.2 | [6] |
| PARP Inhibitor (Niraparib) | MDA-MB-231 (BRCA wild-type) | Triple-Negative Breast Cancer | ≤ 20 | [6] |
| PARP Inhibitor (Rucaparib) | MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | 11 | [6] |
| Benzimidazole Derivative | A549 | Lung Carcinoma | 15.80 | [8] |
| Benzimidazole Derivative | HepG2 | Liver Carcinoma | 15.58 | [8] |
| Benzimidazole Derivative | MCF-7 | Breast Adenocarcinoma | > 25 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of 4-bromo-6(5H)-phenanthridinone in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of 4-bromo-6(5H)-phenanthridinone that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-bromo-6(5H)-phenanthridinone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 4-bromo-6(5H)-phenanthridinone in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 4-bromo-6(5H)-phenanthridinone at the determined IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with 4-bromo-6(5H)-phenanthridinone as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[9]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the DNA damage response and apoptosis, such as PARP, cleaved PARP, and γH2AX.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. GAPDH is commonly used as a loading control to ensure equal protein loading. The appearance of cleaved PARP is a hallmark of apoptosis.[11]
Conclusion
4-bromo-6(5H)-phenanthridinone, as a putative PARP inhibitor, holds potential as an anticancer agent, particularly in tumors with defects in the homologous recombination DNA repair pathway. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. The expected outcomes include dose-dependent inhibition of cell viability, induction of apoptosis, and cell cycle arrest, which can be confirmed by observing the cleavage of PARP and other relevant protein markers. These studies will be crucial in elucidating the therapeutic potential of this compound for further drug development.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. youtube.com [youtube.com]
- 5. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phenanthridinones via C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinones are a vital class of N-heterocyclic compounds that form the core structure of numerous biologically active alkaloids and synthetic molecules with significant therapeutic potential. Their diverse pharmacological activities, including antitumor, antiviral, and neuroprotective properties, have made them attractive targets in medicinal chemistry and drug development. Traditional methods for synthesizing phenanthridinones often involve multi-step procedures with pre-functionalized starting materials, leading to poor atom economy and the generation of significant waste.
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and elegant strategy for the synthesis of complex molecules, offering a more direct and efficient approach.[1] This methodology allows for the formation of C-C and C-N bonds by directly functionalizing otherwise inert C-H bonds, streamlining synthetic routes and enhancing molecular complexity in a single step.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones via C-H activation, focusing on methodologies employing palladium, palladium nanoparticles, and copper catalysts.
I. Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamides and o-Bromobenzoic Acids
This protocol describes a straightforward approach for constructing phenanthridinone skeletons through a palladium-catalyzed annulation of 2-bromobenzamides with o-bromobenzoic acids. The method offers a broad substrate scope and delivers functionalized phenanthridinones in good to excellent yields.[4][5]
Experimental Protocol
To a 10 mL Schlenk tube equipped with a magnetic stir bar, the following reagents are added:
-
2-Bromobenzamide (0.500 mmol, 1.00 equiv)
-
o-Bromobenzoic acid (0.750 mmol, 1.50 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (11 mg, 0.05 mmol, 0.100 equiv)
-
Triphenylphosphine (PPh₃) (26 mg, 0.100 mmol, 0.200 equiv)
-
Cesium carbonate (Cs₂CO₃) (163 mg, 0.500 mmol, 1.00 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)
The Schlenk tube is sealed, and the reaction mixture is stirred at 120 °C in an oil bath for approximately 10 hours. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is taken up in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired phenanthridinone.[4][5]
Data Presentation: Substrate Scope and Yields
| Entry | 2-Bromobenzamide Substituent | o-Bromobenzoic Acid Substituent | Product | Yield (%) |
| 1 | H | H | Phenanthridin-6(5H)-one | 88 |
| 2 | 4-Me | H | 2-Methylphenanthridin-6(5H)-one | 85 |
| 3 | 4-OMe | H | 2-Methoxyphenanthridin-6(5H)-one | 82 |
| 4 | 4-F | H | 2-Fluorophenanthridin-6(5H)-one | 79 |
| 5 | 4-Cl | H | 2-Chlorophenanthridin-6(5H)-one | 76 |
| 6 | H | 4-Me | 8-Methylphenanthridin-6(5H)-one | 83 |
| 7 | H | 4-CF₃ | 8-(Trifluoromethyl)phenanthridin-6(5H)-one | 65 |
| 8 | 5-CF₃ | H | 3-(Trifluoromethyl)phenanthridin-6(5H)-one | 68 |
Table 1: Representative yields for the palladium-catalyzed synthesis of phenanthridinones. Data compiled from[4][5].
Proposed Reaction Mechanism Workflow
Caption: Proposed mechanism for Pd-catalyzed phenanthridinone synthesis.[5]
II. Palladium Nanoparticle-Catalyzed Synthesis of Phenanthridinones
The use of palladium nanoparticles (Pd NPs) offers a sustainable and efficient alternative to homogeneous catalysts.[3] This protocol details the synthesis of phenanthridinones via an intramolecular C-H functionalization reaction catalyzed by photochemically synthesized Pd-PVP (polyvinylpyrrolidone) nanoparticles. This method is notable for its use of an aqueous solvent system and the absence of additives or ligands.[1][6]
Experimental Protocol
Catalyst Preparation (Illustrative): Pd-PVP nanoparticles can be prepared by photo-induced reduction of a palladium salt in the presence of PVP as a stabilizer.
General Procedure for Phenanthridinone Synthesis: In a reaction vial, the following are combined:
-
N-Aryl-2-halobenzamide (e.g., N-methyl-N-phenyl-2-iodobenzamide) (0.2 mmol, 1.0 equiv)
-
Pd-PVP nanoparticles (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv)
-
A mixture of deionized water and N,N-Dimethylacetamide (DMA) (e.g., 1:1 v/v) to make a 0.1 M solution.
The vial is sealed and the reaction mixture is stirred at 100 °C under an air atmosphere for the specified time (typically 24-48 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6]
Data Presentation: Substrate Scope and Yields
| Entry | N-Aryl-2-halobenzamide | Product | Yield (%) |
| 1 | N-methyl-N-phenyl-2-iodobenzamide | N-Methylphenanthridin-6(5H)-one | 95 |
| 2 | N-methyl-N-(4-methoxyphenyl)-2-iodobenzamide | 2-Methoxy-N-methylphenanthridin-6(5H)-one | 92 |
| 3 | N-methyl-N-(4-chlorophenyl)-2-iodobenzamide | 2-Chloro-N-methylphenanthridin-6(5H)-one | 88 |
| 4 | N-methyl-N-(4-(trifluoromethyl)phenyl)-2-iodobenzamide | N-Methyl-2-(trifluoromethyl)phenanthridin-6(5H)-one | 85 |
| 5 | N-methyl-N-phenyl-2-bromobenzamide | N-Methylphenanthridin-6(5H)-one | 90 |
| 6 | N-methyl-N-(naphthalen-1-yl)-2-iodobenzamide | N-Methylbenzo[h]phenanthridin-6(5H)-one | 80 |
Table 2: Representative yields for the Pd NP-catalyzed synthesis of phenanthridinones. Data extracted from[1][6].
Experimental Workflow Diagram
Caption: General workflow for Pd NP-catalyzed phenanthridinone synthesis.
III. Copper-Catalyzed Synthesis of Phenanthridinones from Benzamides and Arynes
Copper catalysis provides an economical and efficient alternative for C-H activation. This protocol describes a copper-catalyzed ortho-C-H/N-H annulation of benzamides with in situ generated arynes to synthesize phenanthridinones.[7]
Experimental Protocol
To a sealed tube, the following are added under an inert atmosphere (e.g., Argon):
-
Benzamide (0.5 mmol, 1.0 equiv)
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.0 mmol, 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (9.1 mg, 0.05 mmol, 0.1 equiv)
-
Potassium fluoride (KF) (58 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN) (2.0 mL)
The tube is sealed, and the reaction mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the phenanthridinone product.[7]
Data Presentation: Substrate Scope and Yields
| Entry | Benzamide Substituent | Aryne Precursor Substituent | Product | Yield (%) |
| 1 | H | H | Phenanthridin-6(5H)-one | 85 |
| 2 | 4-Methyl | H | 2-Methylphenanthridin-6(5H)-one | 82 |
| 3 | 4-Methoxy | H | 2-Methoxyphenanthridin-6(5H)-one | 78 |
| 4 | 4-Fluoro | H | 2-Fluorophenanthridin-6(5H)-one | 75 |
| 5 | 3-Chloro | H | 3-Chlorophenanthridin-6(5H)-one | 70 |
| 6 | H | 4,5-Dimethoxy | 8,9-Dimethoxyphenanthridin-6(5H)-one | 72 |
Table 3: Representative yields for the copper-catalyzed synthesis of phenanthridinones. Data interpreted from similar copper-catalyzed C-H activation methodologies.[7]
Logical Relationship Diagram
Caption: Logical flow of the Cu-catalyzed annulation reaction.
Conclusion
The synthesis of phenanthridinones via C-H activation represents a significant advancement in synthetic organic chemistry, providing researchers in academia and the pharmaceutical industry with powerful tools for the efficient construction of these valuable heterocyclic scaffolds. The palladium- and copper-catalyzed methods detailed herein offer broad applicability, good functional group tolerance, and high yields. The use of palladium nanoparticles further highlights the move towards more sustainable and environmentally friendly catalytic systems. These protocols serve as a practical guide for the synthesis of diverse phenanthridinone derivatives, facilitating further exploration of their therapeutic potential.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Selective ortho-C-H/N-H Annulation of Benzamides with Arynes: Synthesis of Phenanthridinone Alkaloids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Characterization of 4-bromo-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 4-bromo-phenanthridinone. The following protocols are designed to be a starting point for method development and can be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 4-bromo-phenanthridinone by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Application: To determine the number and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed structural information. For 4-bromo-phenanthridinone, ¹H NMR will confirm the presence of aromatic protons and the lactam N-H proton.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of 4-bromo-phenanthridinone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
Data Presentation: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~ 8.5 | Doublet | 1H | Aromatic Proton |
| ~ 8.3 | Doublet | 1H | Aromatic Proton |
| ~ 7.8 | Triplet | 1H | Aromatic Proton |
| ~ 7.6 | Triplet | 1H | Aromatic Proton |
| ~ 7.5 | Doublet | 1H | Aromatic Proton |
| ~ 7.3 | Triplet | 1H | Aromatic Proton |
| ~ 7.2 | Doublet | 1H | Aromatic Proton |
| ~ 11.5 | Broad Singlet | 1H | Lactam N-H |
Note: The chemical shifts are illustrative and will vary depending on the solvent and the specific substitution pattern.
¹³C NMR Spectroscopy
Application: To determine the number of unique carbon atoms and their chemical environment. This technique is crucial for confirming the carbon skeleton of 4-bromo-phenanthridinone.
Experimental Protocol:
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
-
Instrument Parameters (75-125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K (25 °C).
-
Data Presentation: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Proposed Assignment |
| ~ 162 | C=O (Lactam) |
| ~ 140 | Aromatic Quaternary Carbon |
| ~ 135 | Aromatic Quaternary Carbon |
| ~ 133 | Aromatic CH |
| ~ 130 | Aromatic Quaternary Carbon (C-Br) |
| ~ 129 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 123 | Aromatic CH |
| ~ 122 | Aromatic Quaternary Carbon |
| ~ 121 | Aromatic CH |
| ~ 118 | Aromatic CH |
| ~ 116 | Aromatic Quaternary Carbon |
| ~ 115 | Aromatic CH |
Note: The chemical shifts are illustrative and require confirmation through 2D NMR experiments like HSQC and HMBC for unambiguous assignment.
Workflow for NMR Analysis
Caption: General workflow for NMR analysis of 4-bromo-phenanthridinone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 4-bromo-phenanthridinone. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[1]
High-Resolution Mass Spectrometry (HRMS)
Application: To obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of the synthesized compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 4-bromo-phenanthridinone (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be of high purity (LC-MS grade).
-
The sample may need to be filtered through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Parameters (ESI-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often suitable for nitrogen-containing compounds.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Data Acquisition: Full scan mode.
-
Data Presentation: Representative HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₃H₈BrNO |
| Calculated Exact Mass | 272.9844 |
| Measured Exact Mass | 272.9841 |
| Mass Error (ppm) | -1.1 |
| Ion Adduct | [M+H]⁺ |
Note: The measured exact mass should be within 5 ppm of the calculated value for confident formula assignment.[2]
Workflow for HRMS Analysis
Caption: General workflow for HRMS analysis of 4-bromo-phenanthridinone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of 4-bromo-phenanthridinone and for quantitative analysis.
Purity Assessment by Reversed-Phase HPLC
Application: To separate 4-bromo-phenanthridinone from starting materials, by-products, and other impurities. The peak area of the main component relative to the total peak area provides a measure of its purity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 4-bromo-phenanthridinone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start with 70% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 320 nm).
-
Data Presentation: Representative HPLC Purity Data
| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,234 | 0.5 | Impurity A |
| 2 | 12.8 | 3,016,345 | 99.2 | 4-bromo-phenanthridinone |
| 3 | 15.2 | 9,140 | 0.3 | Impurity B |
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis of 4-bromo-phenanthridinone.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 4-bromo-phenanthridinone.
Application: To confirm the presence of key functional groups such as the C=O of the lactam, N-H bond, C-Br bond, and aromatic C-H and C=C bonds.
Experimental Protocol:
-
Sample Preparation (Thin Solid Film): [3]
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
Data Presentation: Representative FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 1660 | Strong | C=O stretch (lactam) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1350 | Medium | C-N stretch |
| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted pattern) |
| ~ 550 | Medium | C-Br stretch |
Note: The N-H stretch of the lactam may be broad and appear in the region of 3200-3400 cm⁻¹.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of 4-bromo-phenanthridinone in the solid state.
Application: To unambiguously determine the molecular structure, including bond lengths, bond angles, and crystal packing. This is the gold standard for structural confirmation.
Experimental Protocol:
-
Crystal Growth:
-
Grow single crystals of 4-bromo-phenanthridinone suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).[5]
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
A variety of solvents and solvent systems should be screened (e.g., ethanol, ethyl acetate, acetone, toluene).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[5]
-
Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Data Presentation: The output of an X-ray crystallographic analysis is a detailed crystallographic information file (CIF) and graphical representations of the molecular structure (e.g., ORTEP diagrams). The key data includes unit cell parameters, space group, and atomic coordinates.
Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray crystallography.
References
Flow Chemistry Approaches for the Synthesis of Phenanthridinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Notably, they are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, making them promising candidates for cancer therapy.[1] Traditional batch synthesis of phenanthridinones often involves harsh reaction conditions, long reaction times, and challenges in scalability.
Continuous flow chemistry offers a compelling alternative to batch processing, providing advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability.[2][3] This document provides detailed application notes and protocols for the synthesis of phenanthridinones using flow chemistry, with a focus on photochemical and transition-metal-catalyzed methods.
I. Photochemical Synthesis of Phenanthridinones in Continuous Flow
The photochemical cyclization of 2-halobenzamides is a highly efficient method for the synthesis of phenanthridinones in a continuous flow setup. This approach offers high yields and clean reaction profiles.[4][5][6][7]
Reaction Principle
The core of this method is the intramolecular photochemical cyclization of a 2-chlorobenzamide derivative. Upon irradiation with UV light, the carbon-chlorine bond undergoes homolytic cleavage, leading to the formation of a radical intermediate that subsequently cyclizes to form the phenanthridinone skeleton.
Experimental Workflow
The following diagram illustrates a typical experimental setup for the continuous flow photochemical synthesis of phenanthridinones.
Caption: Experimental setup for continuous flow photochemical synthesis.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various substituted 6(5H)-phenanthridinones via a single-step flow photocyclization of 2-chlorobenzamides.[4]
| Entry | R1 | R2 | R3 | R4 | R5 | R6 | Yield (%) |
| 1 | H | H | H | H | H | H | 72 |
| 2 | H | COMe | H | H | H | H | 51 |
| 3 | OMe | H | H | H | H | H | 77 |
| 4 | Cl | H | H | H | H | H | 47 |
| 5 | H | H | H | Cl | H | H | 74 |
Reaction Conditions: 10 mL fluorinated ethylene propylene (FEP) coil, 60 °C, Vapourtec UV-150 medium pressure Hg lamp (75%, ~112 W).
Detailed Experimental Protocol: Synthesis of 6(5H)-phenanthridinone
This protocol describes the synthesis of the parent 6(5H)-phenanthridinone from 2-chloro-N-phenylbenzamide.
Materials:
-
2-chloro-N-phenylbenzamide
-
Acetonitrile (HPLC grade)
-
Vapourtec R2C+/R4 flow chemistry system (or equivalent)
-
Vapourtec UV-150 photochemical reactor (or equivalent) with a 10 mL FEP reactor coil
-
Back pressure regulator (set to desired pressure, e.g., 40 psi)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Procedure:
-
Solution Preparation: Prepare a solution of 2-chloro-N-phenylbenzamide in acetonitrile at a concentration of 0.01 M. Degas the solution by sparging with nitrogen for 15-20 minutes.
-
System Setup:
-
Prime the HPLC pump and the flow system with acetonitrile.
-
Set the temperature of the photochemical reactor to 60 °C.
-
Set the UV lamp power to 75% (~112 W).
-
Set the flow rate of the HPLC pump to deliver a residence time of approximately 10-20 minutes within the 10 mL reactor coil (e.g., 0.5 - 1.0 mL/min).
-
-
Reaction Execution:
-
Once the system has stabilized at the set temperature, switch the pump inlet to the reagent solution.
-
Collect the initial volume of solvent that exits the reactor as waste.
-
Once the reaction mixture begins to elute, start collecting the product solution.
-
Continue pumping the reagent solution through the reactor until all the solution has been processed.
-
After the entire reagent solution has been injected, switch the pump back to pure acetonitrile to flush the system.
-
-
Work-up:
-
Combine the collected product fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
-
II. Transition-Metal-Catalyzed Synthesis of Phenanthridinones
Palladium-catalyzed C-H activation and intramolecular C-N bond formation represent a powerful strategy for the synthesis of phenanthridinones. While many of these reactions are developed in batch, they are amenable to adaptation in continuous flow systems, which can offer improved control over reaction conditions and catalyst performance.
Reaction Principle
This method typically involves the palladium-catalyzed intramolecular arylation of an N-aryl-2-halobenzamide. The palladium catalyst facilitates the C-H activation of the N-aryl ring and subsequent coupling with the aryl halide to form the phenanthridinone core.
Logical Relationship for Batch-to-Flow Adaptation
Adapting a batch palladium-catalyzed reaction to a continuous flow process involves several key considerations.
Caption: Key considerations for adapting a batch protocol to a flow system.
Quantitative Data Summary (Batch Protocol)
The following table summarizes the results for the synthesis of various substituted phenanthridinones via a palladium-catalyzed intramolecular C-H bond functionalization in a batch process.[8][9]
| Entry | Substrate (N-methyl-N-aryl-2-halobenzamide) | Catalyst Loading (mol%) | Yield (%) |
| 1 | N-methyl-N-phenyl-2-bromobenzamide | 1 | 95 |
| 2 | N-(4-methoxyphenyl)-N-methyl-2-bromobenzamide | 1 | 92 |
| 3 | N-(4-chlorophenyl)-N-methyl-2-bromobenzamide | 1 | 88 |
| 4 | N-methyl-N-(naphthalen-1-yl)-2-bromobenzamide | 2 | 85 |
Reaction Conditions: Pd-PVP nanoparticles, K2CO3 as base, H2O:DMA as solvent, 100 °C, air atmosphere.
Detailed Experimental Protocol (Batch, with Flow Adaptation Considerations)
This protocol describes a palladium-catalyzed synthesis of 5-methylphenanthridin-6(5H)-one.
Materials:
-
N-methyl-N-phenyl-2-bromobenzamide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for batch reaction and work-up
-
Flow chemistry system with a heated reactor (for adaptation)
Batch Procedure: [5]
-
To a Schlenk tube, add N-methyl-N-phenyl-2-bromobenzamide (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and Cs2CO3 (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Considerations for Flow Adaptation:
-
Homogeneity: Ensure all components, including the base, are soluble in the reaction solvent at the desired temperature to prevent clogging of the reactor tubing. A different solvent or a soluble organic base might be necessary.
-
Catalyst: For a continuous process, a homogeneous catalyst system is often preferred. Alternatively, a packed-bed reactor with a heterogeneous palladium catalyst could be employed.
-
Reactor: A heated tube reactor (e.g., stainless steel or PFA) would be suitable. The volume of the reactor and the flow rate will determine the residence time, which needs to be optimized to achieve full conversion.
-
Pumping: A multi-channel pump system would be required to introduce the substrate, catalyst, and base solutions into a mixing point before entering the heated reactor.
III. Application in Drug Discovery: PARP Inhibition
Phenanthridinones synthesized via flow chemistry are of significant interest due to their activity as PARP inhibitors. The following diagram illustrates the simplified mechanism of PARP inhibition.
Caption: Simplified mechanism of PARP inhibition by phenanthridinones.
In normal cells, PARP1 detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins.[10][11] PARP inhibitors, such as phenanthridinones, not only block this catalytic activity but also "trap" the PARP enzyme on the DNA.[11] When the replication machinery encounters this trapped PARP, it can lead to the collapse of the replication fork and the formation of more cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.[5][10] This concept is known as synthetic lethality.
Conclusion
Flow chemistry provides a robust and efficient platform for the synthesis of phenanthridinones. The photochemical approach, in particular, is well-established and offers high yields under mild conditions. While the adaptation of transition-metal-catalyzed methods to flow systems is still an emerging area for this specific scaffold, the principles of flow chemistry suggest significant potential for process improvement. The development of these scalable synthetic routes is crucial for advancing the study and application of phenanthridinones as valuable therapeutic agents, particularly in the field of oncology.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow photochemistry as an enabling synthetic technology: synthesis of substituted-6(5H)-phenanthridinones for use as poly(ADP-ribose) polymerase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Phenanthridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and pharmacologically active molecules.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3] Notably, certain phenanthridinone derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[1][4]
Traditional methods for synthesizing phenanthridinones often involve multi-step procedures, harsh reaction conditions, and long reaction times, resulting in moderate to low yields.[1] The advent of microwave-assisted organic synthesis has revolutionized the preparation of these valuable compounds.[5][6][7][8][9][10][11][12] Microwave irradiation offers a powerful tool for rapid and efficient chemical transformations, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[5][6][12] This document provides detailed application notes and protocols for the microwave-assisted synthesis of phenanthridinone derivatives via various modern catalytic and non-catalytic methods.
Advantages of Microwave-Assisted Synthesis
Microwave heating differs fundamentally from conventional heating methods. Instead of transferring heat through conduction and convection, microwaves directly excite polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][9] This unique heating mechanism provides several advantages in the synthesis of phenanthridinone derivatives:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[13][14]
-
Higher Yields: Many microwave-assisted reactions result in significantly higher isolated yields of the desired products.[5][8]
-
Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.
-
Enhanced Regioselectivity: In some cases, microwave heating can improve the regioselectivity of reactions.[15]
-
Energy Efficiency: Microwave synthesis is often more energy-efficient than conventional heating methods.[9]
Synthetic Protocols
Several effective microwave-assisted methods for the synthesis of phenanthridinone derivatives have been developed. This section outlines the detailed protocols for three prominent approaches: Palladium-Catalyzed Suzuki Coupling, Transition-Metal-Free C-H Arylation, and a [2+2+2] Cycloaddition Reaction.
Protocol 1: Palladium-Catalyzed Suzuki Coupling and Condensation
This one-pot method involves a palladium-catalyzed Suzuki cross-coupling reaction followed by an intramolecular condensation to yield phenanthridine derivatives, which can be oxidized to phenanthridinones.[16][17]
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Materials:
-
ortho-bromo N-tosylhydrazone derivative
-
2′-aminobenzeneboronic acid pinacol ester derivative
-
Pd(amphos)Cl₂ (Palladium catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O mixture)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a stir bar, add the ortho-bromo N-tosylhydrazone (1.0 mmol), 2′-aminobenzeneboronic acid pinacol ester (1.2 mmol), Pd(amphos)Cl₂ (0.05 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., 5 mL of Dioxane/H₂O 4:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridine derivative.
Quantitative Data Summary:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-bromobenzaldehyde N-tosylhydrazone | 2-aminophenylboronic acid pinacol ester | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85 |
| 2 | 2-bromo-5-methoxybenzaldehyde N-tosylhydrazone | 2-aminophenylboronic acid pinacol ester | Cs₂CO₃ | Dioxane/H₂O | 120 | 25 | 92 |
| 3 | 2-bromo-4-chlorobenzaldehyde N-tosylhydrazone | 2-amino-5-methylphenylboronic acid pinacol ester | K₂CO₃ | Dioxane/H₂O | 130 | 30 | 78 |
Protocol 2: Transition-Metal-Free Intramolecular C-H Arylation
This method utilizes a natural product, vasicine, as a catalyst in the presence of a strong base to promote the intramolecular C-H arylation of N-aryl-2-halobenzamides under microwave irradiation.[1]
Experimental Workflow:
Caption: Workflow for Metal-Free C-H Arylation.
Materials:
-
N-aryl-2-halobenzamide (halide = Cl, Br)
-
Vasicine (catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Sulfolane (solvent)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, combine the N-aryl-2-halobenzamide (1.0 mmol), vasicine (0.1 mmol), and KOtBu (2.0 mmol).
-
Add sulfolane (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).[1]
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the phenanthridinone derivative.
Quantitative Data Summary:
| Entry | Substrate | Halide | Temp (°C) | Time (min) | Yield (%) |
| 1 | N-phenyl-2-chlorobenzamide | Cl | 150 | 15 | 90 |
| 2 | N-(4-methoxyphenyl)-2-bromobenzamide | Br | 150 | 15 | 95 |
| 3 | N-(3-chlorophenyl)-2-chlorobenzamide | Cl | 160 | 20 | 82 |
Protocol 3: Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol describes the synthesis of phenanthridine derivatives via a rhodium-catalyzed [2+2+2] cycloaddition of a diyne with an alkyne under microwave irradiation. The resulting phenanthridine can then be oxidized to the corresponding phenanthridinone.[5]
Experimental Workflow:
Caption: Workflow for [2+2+2] Cycloaddition.
Materials:
-
1,2-bis(2-ethynylphenyl)ethyne (diyne)
-
Substituted alkyne
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Solvent (e.g., Toluene)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
Add the diyne (1.0 mmol), alkyne (1.5 mmol), and the rhodium catalyst (0.05 mmol) to a microwave reactor vial with a stir bar.
-
Add the solvent (e.g., 4 mL of toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 130 °C) for a short period (e.g., 10 minutes).[5]
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the phenanthridine product.
Quantitative Data Summary:
| Entry | Alkyne | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | [Rh(cod)Cl]₂ | 130 | 10 | 91 |
| 2 | 1-hexyne | [Rh(cod)Cl]₂ | 130 | 10 | 87 |
| 3 | Trimethylsilylacetylene | [Rh(cod)Cl]₂ | 130 | 15 | 78 |
Biological Significance and Signaling Pathways
Phenanthridinone derivatives exhibit a wide array of biological activities, with their role as PARP inhibitors being particularly significant in cancer therapy.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, phenanthridinone-based drugs can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a concept known as synthetic lethality, especially in cancers with deficiencies in other DNA repair pathways like BRCA mutations.
Simplified PARP Inhibition Signaling Pathway:
Caption: PARP Inhibition by Phenanthridinones.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of phenanthridinone derivatives, offering a green, efficient, and rapid alternative to conventional methods. The protocols detailed in this document provide a practical guide for researchers in academia and industry to access these valuable compounds. The continued exploration of microwave chemistry in conjunction with novel catalytic systems will undoubtedly lead to the discovery of new phenanthridinone-based therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
- 6. Recent advances in microwave-assisted organic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. element-msc.ru [element-msc.ru]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ajrconline.org [ajrconline.org]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-6(5H)-phenanthridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-6(5H)-phenanthridinone, a key intermediate in the development of PARP inhibitors.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-bromo-6(5H)-phenanthridinone.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 4-bromo-6(5H)-phenanthridinone can stem from several factors, depending on the synthetic route employed. The most common methods include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Ullmann-type condensations.[2][4][5] Here are some potential causes and troubleshooting strategies:
-
Inefficient Catalyst System: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can poison the catalyst and hinder the reaction.
-
Recommendation: Ensure all reagents are of high purity and solvents are anhydrous, especially for palladium-catalyzed reactions.
-
-
Presence of Oxygen: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.
-
Recommendation: Degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]
-
Question: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. Key side reactions include:
-
Homocoupling of Starting Materials: This is particularly prevalent in Suzuki and Ullmann reactions, leading to the formation of biphenyl derivatives from the starting aryl halides.
-
Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of one of the coupling partners can sometimes minimize the homocoupling of the other. The choice of ligand and base can also influence the extent of homocoupling.
-
-
Debromination: Loss of the bromine substituent from the starting material or product can occur, especially at high temperatures or with certain catalyst systems.
-
Recommendation: Optimize the reaction temperature and time. Shorter reaction times and lower temperatures may reduce debromination.
-
-
Benzyne Formation and Trimerization: In some palladium-catalyzed reactions involving 2-bromobenzoic acid derivatives, the formation of a benzyne intermediate can occur, which can then trimerize to form triphenylenes.[6]
-
Recommendation: Employing milder reaction conditions and carefully selecting the catalyst system can help to suppress benzyne formation.
-
Question: How can I effectively purify the final product, 4-bromo-6(5H)-phenanthridinone?
Answer:
Purification of 4-bromo-6(5H)-phenanthridinone typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried.[9]
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[9] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-bromo-6(5H)-phenanthridinone?
A1: The most prevalent methods for synthesizing the phenanthridinone core, including the 4-bromo derivative, are based on intramolecular cyclization reactions. These include:
-
Palladium-Catalyzed Annulation: This is a widely used method involving the reaction of a 2-bromobenzamide with a 2-bromobenzoic acid derivative in the presence of a palladium catalyst.[6][7]
-
Suzuki-Miyaura Coupling: This involves the coupling of an ortho-halobenzamide with an ortho-aminophenylboronic acid, followed by intramolecular cyclization.[2][4]
-
Ullmann Condensation: This classic method uses copper catalysis to facilitate the intramolecular C-N bond formation.[5][10] However, it often requires harsh reaction conditions.[10]
-
Synthesis via Benzyne Intermediates: A palladium-catalyzed reaction between a 2-bromo-N-substituted benzamide and a benzyne precursor can also yield the phenanthridinone skeleton.[9]
Q2: Which catalyst system is generally recommended for the palladium-catalyzed synthesis?
A2: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like triphenylphosphine (PPh₃), is commonly used. The choice of base is also critical, with cesium carbonate (Cs₂CO₃) often providing good results.[6][7] The catalyst loading is typically in the range of 5-10 mol%.[7]
Q3: What is the role of the ligand in the palladium-catalyzed reaction?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its precipitation as palladium black. The electronic and steric properties of the ligand can significantly impact the reaction's efficiency and selectivity.
Q4: Can you provide a general experimental protocol for the synthesis of 4-bromo-6(5H)-phenanthridinone via palladium-catalyzed annulation?
A4: Yes, a general protocol based on reported procedures is provided in the "Experimental Protocols" section below. This protocol should be considered a starting point and may require optimization for specific laboratory conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenanthridinone Synthesis
| Synthetic Method | Catalyst System | Base | Solvent | Temperature (°C) | Reported Yields (%) | Reference |
| Palladium-Catalyzed Annulation | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 | 59-88 | [6][7] |
| Palladium-Catalyzed Annulation (Benzyne) | Pd(OAc)₂ / dppm | Na₂CO₃, CsF | Toluene/ACN | 110 | Not specified for 4-bromo derivative | [9] |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Moderate to good | [2] |
| Ullmann-type Reaction | CuI / ligand | K₂CO₃ | DMF | >150 | Variable | [10] |
Note: Yields are for a range of substituted phenanthridinones and may vary for the specific 4-bromo derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6(5H)-phenanthridinone via Palladium-Catalyzed Annulation [6][7]
This protocol is adapted from literature procedures for the synthesis of substituted phenanthridinones.
Materials:
-
2,4-Dibromobenzamide (or appropriate N-substituted derivative)
-
2-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromobenzamide (1.0 equiv), 2-bromobenzoic acid (1.2 equiv), cesium carbonate (2.0 equiv), triphenylphosphine (0.2 equiv), and palladium(II) acetate (0.1 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir for 10-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-6(5H)-phenanthridinone.
Mandatory Visualization
Caption: Palladium-catalyzed synthesis of 4-bromo-6(5H)-phenanthridinone.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling for Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide to form a Pd(II) complex.[1][2][3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step typically requires activation of the boronic acid with a base.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
Q2: What are the most common side reactions in Suzuki coupling of aryl bromides?
The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Dehalogenation: The replacement of the bromine atom on the aryl bromide with a hydrogen atom. This can occur when a hydride source is present in the reaction mixture.[1]
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
Q3: How does the electronic nature of the aryl bromide affect the reaction?
Aryl bromides with electron-withdrawing groups are generally more reactive in the oxidative addition step, which is often the rate-determining step.[3][4] Conversely, electron-rich aryl bromides can be more challenging substrates and may require more specialized catalyst systems to achieve high yields.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My Suzuki coupling reaction with an aryl bromide is giving a low yield or no product. What are the possible causes and how can I troubleshoot this?
A: Low yields in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst.
-
Poor Ligand Choice: The ligand may not be suitable for the specific substrates.
-
Inappropriate Base or Solvent: The base may not be strong enough to activate the boronic acid, or the solvent may not be suitable for the reaction.
-
Degradation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation or form unreactive boroxines.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters.[1]
-
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote homocoupling of the boronic acid.[10]
Issue 2: Significant Formation of Homocoupling Byproduct
Q: I am observing a significant amount of the homocoupled product from my boronic acid. How can I minimize this side reaction?
A: Homocoupling of the boronic acid is a common side reaction, often leading to purification challenges and reduced yield of the desired product.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[1][10]
-
Use of a Pd(II) Precatalyst: Pd(II) sources can directly mediate the homocoupling of boronic acids as they are reduced to the active Pd(0) species.[1][5]
-
Solution: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this issue.[5] If a Pd(II) source is used, adding a small amount of a reducing agent can help to quickly generate the Pd(0) catalyst and consume the Pd(II).
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating.
-
Issue 3: Dehalogenation of the Aryl Bromide
Q: My starting aryl bromide is being converted to the corresponding arene (dehalogenation). What causes this and how can I prevent it?
A: Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.
Potential Causes & Solutions:
-
Hydride Source: The presence of a hydride source in the reaction mixture is the primary cause of dehalogenation.[1] Potential hydride sources include certain bases (e.g., those with β-hydrogens), solvents (e.g., alcohols), or impurities.
-
Solution:
-
Choice of Base: Avoid using bases that can act as hydride donors. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[7][8]
-
Solvent Selection: While some protocols use alcoholic co-solvents, if dehalogenation is a problem, consider switching to aprotic solvents like dioxane, THF, or toluene.[1]
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as hydride sources.
-
-
-
Catalyst System: Certain catalyst systems may be more prone to promoting dehalogenation.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the Suzuki coupling of aryl bromides, based on literature data. Yields are highly substrate-dependent, and these tables should be used as a general guide for optimization.
Table 1: Effect of Palladium Source on the Yield of 4-Methylbiphenyl
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [4] |
| Pd₂(dba)₃ (0.5) | SPhos (1) | K₃PO₄ | Dioxane | 100 | 2 | >95 | [7] |
| Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 | [9] |
| Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 78 | 4 | 90 | [13] |
Table 2: Effect of Phosphine Ligands on the Yield of 4-Methoxybiphenyl
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 | [4] |
| Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 4 | 94 | [9] |
| Pd₂(dba)₃ (0.5) | XPhos (1) | K₃PO₄ | Dioxane | 100 | 1 | >98 | [6] |
| Pd(OAc)₂ (1) | dppf (1) | K₂CO₃ | DMF | 90 | 6 | 91 | [14] |
Table 3: Effect of Base and Solvent on the Yield of Biphenyl
| Pd Source/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 90 | [8] |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 95 | [4] |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | THF | 65 | 4 | 96 | [7] |
| Pd(OAc)₂/PPh₃ | KF (3) | Ethanol | 75 | 16 | 88 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Room-Temperature Suzuki Coupling of an Aryl Bromide
This protocol is suitable for more reactive aryl bromides and utilizes a highly active catalyst system.[15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
o-(di-tert-butylphosphino)biphenyl (ligand) (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous THF (10 mL)
-
Schlenk tube with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, K₃PO₄, and the phosphine ligand.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous THF via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ in a small amount of THF and add this solution to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Phenanthridinone Purification: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of phenanthridinone and its derivatives. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of phenanthridinone?
Phenanthridinone is generally soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in alcohols like ethanol and methanol, and typically insoluble in water and non-polar solvents like hexanes.[1][2][3][4][5]
Troubleshooting Purification by Column Chromatography
Q2: My phenanthridinone derivative is streaking on the TLC plate. How can I resolve this?
Streaking on a Thin Layer Chromatography (TLC) plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample solution and spotting a smaller amount.[6]
-
Compound Polarity: Phenanthridinones are polar compounds. For highly polar derivatives, the silica gel (which is acidic) can interact strongly with the compound, causing streaking. To mitigate this, you can:
-
Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine or ammonia to your mobile phase.[6] For instance, a mobile phase of dichloromethane with 1-10% of a 10% ammonia in methanol solution can be effective for very polar compounds.[6]
-
Use a different stationary phase, such as alumina or reverse-phase silica gel (C18).[6]
-
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Q3: I'm having trouble separating my phenanthridinone from impurities with similar Rf values on the TLC. What can I do?
When the retention factor (Rf) values of your product and impurities are very close, consider the following:
-
Optimize the Solvent System: Experiment with different solvent systems. A common strategy is to use a binary or ternary mixture and vary the ratio of the solvents. For polar compounds like phenanthridinones, a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol or acetone) is a good starting point.[7] Try gradually increasing the polarity of the mobile phase.
-
Use a Co-spot: Spot your crude reaction mixture, the starting material, and a mix of both (co-spot) on the same TLC plate. If the spots for the crude mixture and the starting material are not perfectly superimposed in the co-spot lane (often appearing as a "snowman" shape), it indicates they are different compounds, and a good separation is achievable with that solvent system.[8]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase like alumina or reverse-phase silica.
Q4: My phenanthridinone product is not eluting from the silica gel column. What should I do?
If your compound remains on the column, it is likely too polar for the chosen solvent system.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluting solvent. For example, if you are using a hexane/ethyl acetate gradient, you can start increasing the percentage of ethyl acetate and then switch to a more polar system like ethyl acetate/methanol.
-
Check for Decomposition: It is possible the compound is degrading on the acidic silica gel. You can test for this by running a 2D TLC.[8] If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by washing it with a solvent containing a small amount of triethylamine.
Troubleshooting Purification by Recrystallization
Q5: I can't find a suitable single solvent for the recrystallization of my phenanthridinone derivative. What are my options?
If a single solvent doesn't meet the criteria of dissolving the compound when hot and having low solubility when cold, a two-solvent system is a good alternative.[9]
-
Procedure:
-
Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[9]
-
-
Common Solvent Pairs for Amides:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dioxane/Water[10]
-
Q6: My phenanthridinone derivative "oils out" instead of forming crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solid is lower than the boiling point of the solvent.
-
Slow Cooling: Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling.[11]
-
Use More Solvent: The concentration of the solute might be too high. Add more of the "good" solvent to the hot solution and then cool it again.[11]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Q7: After recrystallization, my yield is very low. What could be the cause?
A low yield can result from several factors:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[11]
-
Premature Crystallization: If the compound crystallizes too early during hot filtration to remove insoluble impurities, product will be lost. Ensure the funnel and receiving flask are pre-heated.[12]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Troubleshooting Work-up Procedures
Q8: I am observing a persistent emulsion during the aqueous work-up of my phenanthridinone synthesis. How can I break it?
Emulsions are common when extracting organic compounds from aqueous solutions, especially when basic or acidic solutions are used. Here are several techniques to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.[2]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and shake gently.[1][5] This increases the ionic strength of the aqueous layer, making the organic compound less soluble in it and helping to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.[1][5]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[2][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes help to break the emulsion.[5]
Data and Protocols
Physical Properties of 6(5H)-Phenanthridinone
| Property | Value | Reference |
| Molecular Formula | C13H9NO | [1] |
| Molecular Weight | 195.22 g/mol | [2] |
| Melting Point | 290-292 °C | [2][4][5] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Solubility | Soluble in DMSO (5 mg/mL), DMF (1 mg/mL); Insoluble in water. | [1][2][3][4][5] |
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for phenanthridinones is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent that is then evaporated onto a small amount of silica).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the phenanthridinone is soluble when hot but insoluble or sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for example, by leaving them under vacuum or in a desiccator.
Diagrams
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Selection for Efficient Phenanthridinone Synthesis
Welcome to the technical support center for phenanthridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for phenanthridinone synthesis?
A1: Palladium(II) acetate (Pd(OAc)₂) is one of the most frequently used and versatile catalysts for phenanthridinone synthesis.[1][2][3] Other commonly employed palladium catalysts include Palladium(II) chloride (PdCl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of catalyst can significantly impact reaction yield and efficiency.
Q2: How important is the choice of ligand in palladium-catalyzed phenanthridinone synthesis?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition. Triphenylphosphine (PPh₃) is a widely used ligand that has been shown to improve product yields.[2] In some cases, phosphine-free catalyst systems have also been successfully employed, particularly in intramolecular C-H arylation of o-halobenzamides.[3]
Q3: What is the role of the base in these reactions, and which are most effective?
A3: A base is typically required to facilitate the C-H activation and/or the C-N bond formation steps. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical, and its effectiveness can depend on the specific reaction conditions and substrates.
Q4: Can you explain the role of oxidants in some phenanthridinone synthesis protocols?
A4: In reaction pathways involving dehydrogenative C-H amination, an oxidant is necessary to facilitate the cyclization step. Common oxidants include phenyliodine diacetate (PhI(OAc)₂), often used in combination with a co-oxidant like copper(II) acetate (Cu(OAc)₂), or molecular oxygen (O₂).[1][3]
Q5: Are there any transition-metal-free methods for phenanthridinone synthesis?
A5: Yes, transition-metal-free methods have been developed. These often involve microwave-assisted intramolecular C-H arylation using a natural product catalyst like vasicine in the presence of a strong base such as potassium tert-butoxide (KOtBu). Another approach is the Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a pre-catalyst that is activated in situ. For reactions sensitive to the oxidation state, ensure the correct palladium source (Pd(0) vs. Pd(II)) is used.
-
-
Inappropriate Ligand or No Ligand:
-
Solution: If using a phosphine ligand like PPh₃, ensure it is of high purity. The catalyst-to-ligand ratio can also be critical; optimize this ratio for your specific reaction. In some cases, switching to a different class of ligand (e.g., a bidentate ligand like Xantphos) may be beneficial.
-
-
Incorrect Base:
-
Solution: The strength and solubility of the base are important. If K₂CO₃ is not effective, consider a stronger or more soluble base like Cs₂CO₃. The amount of base used should also be optimized.
-
-
Presence of Water or Oxygen:
-
Solution: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure you are using dry solvents and have properly degassed the reaction mixture. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
-
-
Low Reaction Temperature:
-
Solution: C-H activation and cross-coupling reactions often require elevated temperatures (typically 100-140 °C).[4] If the reaction is sluggish, gradually increasing the temperature may improve the yield. However, be cautious of potential side reactions at very high temperatures.
-
Problem 2: Formation of Side Products (e.g., Triphenylene)
Possible Cause and Solution:
-
Aryne Trimerization:
-
Background: In syntheses that proceed through an aryne intermediate, the highly reactive aryne can undergo a [2+2+2] cycloaddition with itself to form triphenylene as a side product.[2]
-
Solution: This is often a concentration-dependent side reaction. Slowly adding the aryne precursor to the reaction mixture can help to maintain a low concentration of the aryne at any given time, favoring the desired reaction pathway over trimerization. Adjusting the reaction temperature may also influence the relative rates of the desired reaction and the side reaction.
-
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands in Phenanthridinone Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | 70 | [2] |
| PdCl₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | - | [2] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | - | [2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 120 | - | [2] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | DMF | 120 | - | [2] |
| Pd(OAc)₂ | None | K₂CO₃ | Toluene | 120 | - | [1] |
Table 2: Effect of Oxidants on Dehydrogenative Cyclization
| Catalyst | Oxidant | Co-oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PhI(OAc)₂ | None | Toluene | 120 | Good | [1] |
| Pd(OAc)₂ | PhI(OAc)₂ | Cu(OAc)₂ | Toluene | 120 | Highest | [1] |
| Pd(OAc)₂ | O₂ | None | - | - | 89 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acids
This protocol is adapted from a procedure for the synthesis of phenanthridin-6(5H)-one derivatives.[2]
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (1.0 eq.), 2-bromobenzoic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and triphenylphosphine (PPh₃, 0.2 eq.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq.) to the Schlenk tube.
-
Solvent and Degassing: Add anhydrous, degassed N,N-dimethylformamide (DMF). The reaction mixture should be subjected to several cycles of vacuum and backfilling with an inert gas (e.g., Argon).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone.
Visualizations
References
- 1. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-6(5H)-phenanthridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4-bromo-6(5H)-phenanthridinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 4-bromo-6(5H)-phenanthridinone?
A1: A prevalent and effective method is the intramolecular palladium-catalyzed C-H arylation of a suitable N-aryl-2-bromobenzamide precursor, specifically N-(4-bromophenyl)-2-bromobenzamide. This approach offers good functional group tolerance and typically proceeds in high yields.
Q2: What are the primary impurities I should expect in the synthesis of 4-bromo-6(5H)-phenanthridinone via intramolecular palladium-catalyzed C-H arylation?
A2: The main impurities to anticipate are:
-
Starting Material: Unreacted N-(4-bromophenyl)-2-bromobenzamide.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the starting material or its precursors.
-
Dehalogenated Product: 6(5H)-Phenanthridinone, where one or both bromine atoms have been replaced by hydrogen.
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Incompletely Cyclized Intermediates: Biphenyl amides that have not undergone the final ring closure.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. It allows for the visualization of the consumption of the starting material and the formation of the desired product and major byproducts. Regular sampling and analysis can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.
Q4: What are the recommended purification techniques for obtaining high-purity 4-bromo-6(5H)-phenanthridinone?
A4: A combination of column chromatography and recrystallization is generally effective.
-
Column Chromatography: This is useful for separating the desired product from starting materials and byproducts with different polarities.
-
Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly crystalline final product. Suitable solvent systems should be determined empirically but often include combinations like ethanol/water or toluene/hexanes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-bromo-6(5H)-phenanthridinone.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-bromo-6(5H)-phenanthridinone | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Poor quality of solvent or reagents. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider catalyst activation if necessary. 2. Optimize the reaction temperature. Temperatures that are too low may result in slow conversion, while temperatures that are too high can lead to catalyst decomposition and increased side reactions. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the most effective one for your specific substrate and catalyst system. 4. Ensure all solvents and reagents are anhydrous and of high purity. |
| High Levels of Unreacted Starting Material | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Catalyst deactivation. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the catalyst loading in small increments. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Significant Formation of Homocoupling Byproducts | 1. High concentration of aryl halide. 2. Inappropriate ligand for the palladium catalyst. | 1. Use a higher dilution of the reaction mixture. 2. Select a ligand that promotes the desired intramolecular C-H activation over intermolecular homocoupling. Bulky electron-rich phosphine ligands are often effective. |
| Presence of Dehalogenated Impurities | 1. Presence of a hydrogen source in the reaction mixture. 2. Certain phosphine ligands can promote dehalogenation. | 1. Use anhydrous solvents and reagents. If using a hydrogen source is unavoidable (e.g., as a reductant for an in-situ generated catalyst), carefully control its stoichiometry. 2. Screen different phosphine ligands to identify one that minimizes dehalogenation. |
| Difficulty in Removing Impurities by Chromatography | 1. Similar polarity of the product and impurities. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Follow up with recrystallization to further purify the product. |
| Product Oiling Out During Recrystallization | 1. The solvent is too good a solvent for the compound. 2. The solution is cooling too rapidly. | 1. Add a co-solvent in which the product is less soluble (an anti-solvent). 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Seeding with a small crystal of the pure product can also induce crystallization. |
Quantitative Data Summary
The following table summarizes representative data on the impact of different reaction parameters on the yield and purity of 4-bromo-6(5H)-phenanthridinone synthesized via intramolecular palladium-catalyzed C-H arylation of N-(4-bromophenyl)-2-bromobenzamide.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Impurities Observed |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 75 | 90 | Unreacted Starting Material, Homocoupling Byproducts |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 85 | 95 | Minor Dehalogenation |
| PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 80 | 92 | Unreacted Starting Material |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 90 | 98 | Minimal Impurities |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of N-(4-bromophenyl)-2-bromobenzamide
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To a solution of 2-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of dimethylformamide (DMF) (2-3 drops).
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Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure.
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Dissolve the resulting 2-bromobenzoyl chloride in anhydrous DCM and add it dropwise to a solution of 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(4-bromophenyl)-2-bromobenzamide.
Intramolecular Palladium-Catalyzed C-H Arylation to 4-bromo-6(5H)-phenanthridinone
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To a flame-dried Schlenk flask, add N-(4-bromophenyl)-2-bromobenzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-6(5H)-phenanthridinone.
Visualizations
Caption: Synthetic pathway for 4-bromo-6(5H)-phenanthridinone.
Caption: Formation of common impurities during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Scalable Synthesis of 4-Substituted 5-Bromo-Pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 4-substituted 5-bromo-pyrimidines. These compounds are crucial building blocks in medicinal chemistry and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-substituted 5-bromo-pyrimidines, providing potential causes and solutions in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in the bromination of the pyrimidine ring. | - Incomplete activation of the brominating agent.- Reaction temperature is too high or too low.- Inappropriate solvent. | - Ensure the brominating agent (e.g., N-Bromosuccinimide or Br2) is fresh and properly handled.- Optimize the reaction temperature. For instance, bromination with Br2 in ethanol may require cooling to -10°C initially[1].- Use an anhydrous solvent like acetonitrile when using NBS to avoid side reactions[1]. |
| Formation of multiple products (poor regioselectivity) during substitution at the C4 position. | - The leaving group at C4 is not sufficiently reactive.- The nucleophile is too reactive, leading to side reactions.- Reaction conditions (temperature, solvent) are not optimal. | - Convert the hydroxyl group at C4 to a better leaving group, such as a chloro group using POCl3.- Control the reactivity of the nucleophile by adjusting the temperature and using a suitable base.- Screen different solvents to improve selectivity. |
| Failure of Suzuki-Miyaura cross-coupling at the C5 position. | - Inactive catalyst.- Unsuitable base or solvent.- Poor quality of the boronic acid/ester. | - Use a palladium catalyst known for its effectiveness with heteroaromatic halides, such as Pd(PPh3)4[2].- Optimize the base and solvent system. A combination of K3PO4 in 1,4-dioxane has been shown to be effective[2].- Ensure the boronic acid or its ester is pure and handled under inert conditions to prevent degradation. |
| Difficulty in purifying the final 4-substituted 5-bromo-pyrimidine product. | - Presence of unreacted starting materials.- Formation of closely related byproducts.- The product is unstable under purification conditions. | - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion.- Employ flash silica gel chromatography with an optimized eluent system for separation[1].- If the product is sensitive, consider alternative purification methods like crystallization or distillation under reduced pressure. |
| Scalability issues: reaction works on a small scale but fails on a larger scale. | - Inefficient heat transfer in larger reaction vessels.- Poor mixing.- Challenges in maintaining anhydrous conditions on a larger scale. | - Use a reactor with efficient heating and cooling capabilities.- Employ mechanical stirring to ensure proper mixing.- Dry all glassware and solvents thoroughly and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the scalable synthesis of 4-substituted 5-bromo-pyrimidines?
A1: Common starting materials include 6-methylpyrimidin-4-ol, which can be synthesized from formamidine acetate and methyl acetoacetate[1]. Another key intermediate is 5-bromo-2,4-dichloropyrimidine, which allows for sequential substitution at the C4 and C2 positions[3].
Q2: How can I introduce the bromine atom at the C5 position of the pyrimidine ring?
A2: The bromination at the C5 position can be achieved using various brominating agents. N-Bromosuccinimide (NBS) in an anhydrous solvent like acetonitrile is a common method[1]. Alternatively, elemental bromine (Br2) in a solvent like ethanol can be used, often at low temperatures to control reactivity[1].
Q3: What is a reliable method for introducing a substituent at the C4 position?
A3: A common strategy involves first converting the 4-hydroxy-pyrimidine to a 4-chloro-pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3). The chloro group is a good leaving group and can then be displaced by various nucleophiles (e.g., amines, alkoxides) to introduce the desired substituent[1].
Q4: Are there any green chemistry approaches for these syntheses?
A4: Yes, efforts have been made to develop more environmentally friendly methods. For instance, nickel-catalyzed Suzuki-Miyaura couplings in greener alcohol solvents like tert-amyl alcohol have been reported as an alternative to palladium catalysts in potentially harmful solvents[4].
Q5: How can I optimize the Suzuki-Miyaura cross-coupling reaction for introducing an aryl or heteroaryl group at the C5 position?
A5: Optimization of Suzuki-Miyaura reactions involves screening several parameters. Key factors include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For example, using Pd(PPh3)4 with K3PO4 as the base in 1,4-dioxane has been shown to give good yields[2]. Automated feedback systems using microfluidic technology are also being employed for rapid optimization of such complex reactions[5].
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-methylpyrimidin-4-ol
This protocol is adapted from a scalable synthesis route[1].
Materials:
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6-methylpyrimidin-4-ol
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N-Bromosuccinimide (NBS)
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Anhydrous Acetonitrile (MeCN)
Procedure:
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To a solution of 6-methylpyrimidin-4-ol (40 g, 360 mmol) in anhydrous acetonitrile (1.2 L) under a nitrogen atmosphere at room temperature, add N-Bromosuccinimide (71 g, 400 mmol).
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Stir the reaction mixture for 1 hour at room temperature.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude residue by flash silica gel chromatography, eluting with a gradient of dichloromethane-methanol (98:2 to 95:5) to yield 5-bromo-6-methylpyrimidin-4-ol as a white solid (65 g, 94% yield).
Protocol 2: Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine
This protocol describes the substitution of a chloro group with a methoxy group[1].
Materials:
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5-bromo-4-chloro-6-methylpyrimidine
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Sodium methoxide (NaOMe)
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Anhydrous Methanol (MeOH)
Procedure:
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To a solution of 5-bromo-4-chloro-6-methylpyrimidine (300 mg, 1.45 mmol) in anhydrous methanol (10.0 mL), add sodium methoxide (160 mg, 2.90 mmol).
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Stir the mixture at room temperature for 3 hours.
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Filter the precipitate that forms and concentrate the solution under reduced pressure.
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Purify the residue by flash silica gel chromatography, eluting with petroleum ether-ethyl acetate (5:1), to give 5-bromo-4-methoxy-6-methylpyrimidine as a white solid (240 mg, 81% yield).
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
This protocol outlines the arylation of a pyrimidine derivative using a Suzuki-Miyaura reaction[2].
Materials:
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5-(4-bromophenyl)-4,6-dichloropyrimidine
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Aryl/heteroaryl boronic acid
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
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Potassium phosphate (K3PO4)
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1,4-Dioxane
Procedure:
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In a Schlenk flask under an inert atmosphere, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent), the aryl/heteroaryl boronic acid (1.1 equivalents), and K3PO4.
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Add 1,4-dioxane as the solvent.
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Add Pd(PPh3)4 (5 mol %).
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Heat the reaction mixture at 70-80°C and monitor its progress by TLC.
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Upon completion, cool the reaction mixture and perform an appropriate work-up, followed by purification to obtain the arylated pyrimidine analog.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 6-methylpyrimidin-4-ol | 5-Bromo-6-methylpyrimidin-4-ol | NBS, MeCN, r.t., 1h | 94 | [1] |
| 5-bromo-4-chloro-6-methylpyrimidine | 5-Bromo-4-methoxy-6-methylpyrimidine | NaOMe, MeOH, r.t., 3h | 81 | [1] |
| 4,6-dimethylpyrimidine | 5-Bromo-4,6-dimethylpyrimidine | Br2, EtOH, -10°C to r.t., 18h | 43 | [1] |
| 5-bromo-2-chloro-pyrimidine | 5-Bromo-2-iodo-pyrimidine | NaI, HI, Chloroform, 0-20°C, 20h | 84 | [6] |
Visualizations
Caption: Synthetic pathway for 4-substituted 5-bromo-6-methylpyrimidines.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
Preventing degradation of 4-bromo-phenanthridinone during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 4-bromo-phenanthridinone during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-bromo-phenanthridinone?
A1: To ensure the long-term stability of 4-bromo-phenanthridinone, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage in a freezer at temperatures between -15°C and -25°C is advisable.[1] The container should be tightly sealed to protect it from moisture.[1][2][3][4][5] Inert gas blanketing, such as with argon or nitrogen, can also be beneficial to displace oxygen and moisture.
Q2: I've noticed a change in the color of my 4-bromo-phenanthridinone sample. What could be the cause?
A2: A change in color, such as yellowing or browning, often indicates degradation. This can be caused by exposure to light, elevated temperatures, or the presence of impurities. Photodegradation is a common issue with bromo-substituted aromatic compounds, leading to debromination and the formation of colored byproducts.[1]
Q3: My experimental results are inconsistent. Could degradation of 4-bromo-phenanthridinone be a factor?
A3: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your 4-bromo-phenanthridinone has decreased, it can affect its reactivity, solubility, and other physicochemical properties, leading to variability in your outcomes. It is recommended to re-analyze the purity of your sample using a suitable analytical method like HPLC.
Q4: What are the likely degradation products of 4-bromo-phenanthridinone?
A4: Based on the structure of 4-bromo-phenanthridinone, the primary degradation pathways are likely to be photodegradation and hydrolysis. Photodegradation may lead to the cleavage of the carbon-bromine bond, resulting in the formation of phenanthridinone. Hydrolysis, particularly under acidic or basic conditions, could lead to the cleavage of the amide bond in the phenanthridinone ring system.
Q5: How can I check the purity of my stored 4-bromo-phenanthridinone?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and quantify any degradation products. This method should be able to separate the intact 4-bromo-phenanthridinone from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) | Exposure to light, heat, or moisture. | Store the compound in an amber vial inside a desiccator in a freezer. Handle the compound under subdued light. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymers. | Attempt to purify a small amount of the material by recrystallization. Confirm the identity and purity of the recrystallized material by analytical methods (e.g., NMR, LC-MS). |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Degradation of the sample in solution or during analysis. | Prepare fresh solutions for analysis. Ensure the solvents used are of high purity and free of water and reactive impurities. Use a validated stability-indicating analytical method. |
| Reduced potency or activity in biological assays | Degradation of the active compound. | Re-qualify the material by determining its purity. If degradation is confirmed, procure a new, high-purity batch of 4-bromo-phenanthridinone. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 4-bromo-phenanthridinone under common stress conditions.
Caption: Potential degradation of 4-bromo-phenanthridinone.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of 4-bromo-phenanthridinone.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying 4-bromo-phenanthridinone from its potential degradation products.
2. Materials and Reagents:
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4-bromo-phenanthridinone reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other suitable modifier)
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Hydrochloric acid (0.1 N)
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Sodium hydroxide (0.1 N)
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Hydrogen peroxide (3%)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a suitable percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve 4-bromo-phenanthridinone in 0.1 N HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve 4-bromo-phenanthridinone in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize before injection.
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Oxidative Degradation: Dissolve 4-bromo-phenanthridinone in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
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Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified time.
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Photodegradation: Expose a solution of 4-bromo-phenanthridinone to UV light (e.g., 254 nm) for a specified time.
5. Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of 4-bromo-phenanthridinone.
Summary of Stability Data
The following table summarizes the expected stability of 4-bromo-phenanthridinone under various conditions based on general knowledge of similar compounds. Actual quantitative data should be generated through a formal stability study.
| Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| Storage | -20°C, dark, dry | Stable for >1 year | Minimal degradation |
| 4°C, dark, dry | Likely stable for several months | Slow degradation possible | |
| Room Temperature, ambient light and humidity | Degradation expected within weeks to months | Photodegradation, Hydrolysis | |
| Forced Degradation | 0.1 N HCl, 60°C | Potential for hydrolysis of the amide bond | Hydrolysis |
| 0.1 N NaOH, RT | Potential for hydrolysis of the amide bond | Hydrolysis | |
| 3% H₂O₂, RT | May be susceptible to oxidation | Oxidation | |
| 70°C (solid) | Potential for thermal decomposition | Thermal Degradation | |
| UV light (solution) | Significant degradation expected | Photodegradation (Debromination) |
Experimental Workflow
The following diagram outlines the logical workflow for investigating and mitigating the degradation of 4-bromo-phenanthridinone.
Caption: Workflow for addressing 4-bromo-phenanthridinone degradation.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction time and temperature for phenanthridinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for phenanthridinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for palladium-catalyzed phenanthridinone synthesis?
A1: The optimal temperature for palladium-catalyzed phenanthridinone synthesis is generally between 100 °C and 120 °C.[1][2][3][4] For instance, studies have shown successful synthesis at 100 °C using palladium nanoparticles and at 120 °C with a Pd(OAc)₂ catalyst.[1][2][3] The exact temperature can depend on the specific catalyst system, solvent, and substrates being used.
Q2: How long should a typical phenanthridinone synthesis reaction run?
A2: Reaction times can vary significantly, typically ranging from 10 to 24 hours.[1][2][3] One optimized protocol using Pd(OAc)₂ specifies a reaction time of about 10 hours.[2][3] Another study noted that with Pd-PVP nanoparticles, a 12-hour reaction time yielded 61% of the product, while extending it to 24 hours increased the yield to 95%.[1] Monitoring the reaction's progress via TLC or GC-MS is crucial to determine the optimal stopping point.
Q3: My reaction yield is low. What is the first parameter I should try to optimize: time or temperature?
A3: Both parameters are critical, but temperature often has a more significant initial impact on reaction rate and catalyst activity. It is generally advisable to first screen a range of temperatures (e.g., 100 °C, 110 °C, 120 °C) to find a promising condition.[2] Once a suitable temperature is identified, you can then perform a time-course study (e.g., 8h, 12h, 24h) to pinpoint the optimal reaction duration.
Q4: Can running the reaction for too long decrease the yield?
A4: Yes, prolonged reaction times at high temperatures can sometimes lead to the formation of byproducts or the degradation of the desired product, which can reduce the overall isolated yield. This makes it important to monitor the reaction and identify the point at which the product concentration is maximized.
Q5: What are common side reactions or byproducts I should be aware of?
A5: In palladium-catalyzed reactions, common side reactions can include the trimerization of aryne intermediates to form triphenylenes, especially if the desired coupling does not proceed efficiently.[2][3] Additionally, reduction of the substrate or dehalogenation of starting materials can also occur.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No product formation or very low conversion | 1. Reaction temperature is too low: The catalyst may not be sufficiently activated. 2. Catalyst has been deactivated: This can be due to impurities or exposure to air when an inert atmosphere is required. 3. Incorrect base or solvent: The chosen base or solvent may not be optimal for the specific reaction. | 1. Increase the temperature: Incrementally raise the temperature (e.g., in 10 °C steps) to the recommended range of 100-120 °C.[2] 2. Use fresh catalyst and ensure inert conditions: Use a new batch of catalyst and ensure the reaction is set up under an inert atmosphere (e.g., Argon) if specified by the protocol.[2][3] 3. Screen different bases and solvents: Test alternative bases (e.g., K₂CO₃, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMA).[1][2][3] |
| Multiple spots on TLC, indicating byproduct formation | 1. Reaction temperature is too high: Excessive heat can promote side reactions. 2. Reaction time is too long: The product might be degrading over time. | 1. Lower the reaction temperature: Try reducing the temperature by 10-20 °C to see if it improves selectivity. 2. Reduce the reaction time: Perform a time-course study to find the point of maximum product yield before significant byproduct formation occurs.[1] |
| Reaction stalls and does not proceed to completion | 1. Insufficient catalyst loading: The amount of catalyst may be too low for a complete conversion. 2. Base is not strong enough or is consumed: The reaction may stop if the base is neutralized or is not sufficiently effective. | 1. Increase catalyst loading: Try increasing the catalyst amount (e.g., from 1 mol% to 5 mol%).[1] 2. Use a stronger base or increase stoichiometry: Consider switching to a stronger base like Cs₂CO₃ or increasing the equivalents of the current base.[2] |
| Inconsistent results between batches | 1. Variability in reagent quality: Purity of solvents, bases, or starting materials can affect the outcome. 2. Inconsistent heating: The actual temperature may vary due to the heating apparatus (e.g., oil bath vs. heating mantle). | 1. Use high-purity reagents: Ensure all reagents and solvents are of high purity and are properly stored. 2. Ensure uniform heating: Use a calibrated oil bath with a temperature controller for consistent and even heating. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies on the optimization of palladium-catalyzed phenanthridinone synthesis.
Table 1: Optimization of Reaction Conditions for Phenanthridin-6(5H)-one Synthesis [1]
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1 | K₂CO₃ | H₂O:DMA | 24 | 100 | 95 |
| 2 | 0 | K₂CO₃ | H₂O:DMA | 24 | 100 | 0 |
| 3 | 0.5 | K₂CO₃ | H₂O:DMA | 24 | 100 | 58 |
| 4 | 1 | K₂CO₃ | H₂O:DMA | 12 | 100 | 61 |
| 5 | 1 | AcOK | H₂O:DMA | 24 | 100 | 75 |
| 6 | 1 | K₂CO₃ | H₂O:DMA | 24 | 65 | 45 |
Reactions were carried out under an air atmosphere using N-methyl-N-phenyl-2-iodobenzamide (1 equiv.), base (3 equiv.), and Pd-PVP NPs as the catalyst.
Table 2: Examination of Reaction Temperature for Palladium-Catalyzed Annulation [2]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 100 | 62 |
| 2 | 110 | 65 |
| 3 | 120 | 70 |
| 4 | 130 | 68 |
Reactions were carried out with 2-bromobenzamide (0.50 mmol), o-bromobenzoic acid (0.60 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Cs₂CO₃ (1.0 mmol) in DMF for 10 h under argon.
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of Phenanthridinones[2][3]
This protocol describes a common method for synthesizing phenanthridinone skeletons via a palladium-catalyzed annulation reaction.
Reagents and Equipment:
-
2-bromobenzamide (1.00 equiv)
-
o-bromobenzoic acid (1.50 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.100 equiv)
-
Triphenylphosphine (PPh₃, 0.200 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.00 equiv)
-
N,N-Dimethylformamide (DMF)
-
10 mL Schlenk tube
-
Magnetic stir bar
-
Oil bath
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol), o-bromobenzoic acid (0.750 mmol), cesium carbonate (163 mg, 0.500 mmol), triphenylphosphine (26 mg, 0.100 mmol), and palladium(II) acetate (11 mg, 0.05 mmol).
-
Add DMF (4.0 mL) to the Schlenk tube.
-
Seal the tube and place it under an argon atmosphere.
-
Stir the reaction mixture in an oil bath preheated to 120 °C.
-
Continue stirring for approximately 10 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it again.
-
Purify the crude product via column chromatography on silica gel to obtain the desired phenanthridinone.
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization process.
Caption: Troubleshooting workflow for low-yield phenanthridinone synthesis.
Caption: Plausible reaction pathway for Pd-catalyzed phenanthridinone synthesis.[2]
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking 4-bromo-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative analysis of 4-bromo-6(5H)-phenanthridinone, a member of the phenanthridinone class of PARP inhibitors, against other prominent and clinically approved PARP inhibitors. This objective comparison is supported by experimental data on their inhibitory potency and mechanisms of action.
Mechanism of Action: Beyond Catalytic Inhibition
PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), a key pathway for error-free DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs triggers cell death through a process known as synthetic lethality.
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping creates a cytotoxic PARP-DNA complex that is more toxic than the simple inhibition of PARP's enzymatic activity. The potency of PARP trapping varies significantly among different inhibitors and is a critical factor in their overall anti-tumor efficacy.[1][2]
Quantitative Comparison of PARP Inhibitor Potency
The inhibitory potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP1 and PARP2 enzymes. The following table summarizes the available IC50 data for 4-bromo-6(5H)-phenanthridinone and other well-established PARP inhibitors.
| Inhibitor | Chemical Class | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| 4-bromo-6(5H)-phenanthridinone | Phenanthridinone | Estimated in the low nM range* | Not widely reported | Not widely reported |
| PJ34 | Phenanthridinone | ~20 - 110 | ~20 - 86 | Moderate |
| Olaparib | Phthalazinone | 1 - 5 | 1 - 5 | Moderate |
| Rucaparib | Phthalazinone | 1.4 | ~28 | Moderate |
| Niraparib | Pyridinone | 3.8 | 2.1 | High |
| Talazoparib | Phthalazinone | 0.57 | Not widely reported | Very High |
| Veliparib | Benzimidazole | 5.2 (Ki) | 2.9 (Ki) | Low |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental evaluation of these inhibitors, the following diagrams have been generated using the DOT language.
Figure 1: Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.
Figure 2: General experimental workflow for the evaluation of PARP inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of PARP inhibitors involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PARP Activity Assay (Enzymatic Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PARP1 and PARP2.
Methodology: A common method is a colorimetric or fluorescent assay.
-
Plate Preparation: A 96-well plate is coated with histones, which act as a substrate for PARP enzymes.
-
Reaction Mixture: A reaction mixture is prepared containing the purified PARP1 or PARP2 enzyme, the test inhibitor (e.g., 4-bromo-6(5H)-phenanthridinone) at various concentrations, and biotinylated NAD+ as a co-substrate.
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histones using the biotinylated NAD+.
-
Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation: A colorimetric HRP substrate is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the PARP activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of the PARP inhibitor on cancer cell lines, particularly those with and without HRR defects.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wildtype cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined from the dose-response curve.
PARP Trapping Assay
Objective: To quantify the ability of a PARP inhibitor to trap PARP enzymes onto DNA.
Methodology: A common approach is a fluorescence polarization (FP) assay.
-
Principle: This assay measures the change in the polarization of fluorescently labeled DNA. When a large molecule like PARP binds to the fluorescent DNA, the rotation of the complex slows down, resulting in a high FP signal.
-
Assay Setup: A reaction is set up containing a fluorescently labeled DNA oligonucleotide with a single-strand break, purified PARP1 or PARP2, and the test inhibitor at various concentrations.
-
Measurement: The fluorescence polarization is measured. In the presence of an effective trapping agent, the PARP-DNA complex is stabilized, leading to a sustained high FP signal. In contrast, inhibitors with weak trapping ability will result in a lower FP signal as the PARP enzyme dissociates more readily.
-
Data Analysis: The relative PARP trapping potency is determined by comparing the FP signal generated by different inhibitors at equivalent concentrations.
Conclusion
4-bromo-6(5H)-phenanthridinone belongs to a promising class of phenanthridinone-based PARP inhibitors. While specific quantitative data for this particular compound is limited in the public domain, structure-activity relationship studies on related analogs suggest potent PARP1 inhibitory activity, likely in the low nanomolar range. Its performance relative to clinically approved PARP inhibitors will depend not only on its enzymatic inhibitory potency but also on its PARP trapping efficiency. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation and direct comparison of 4-bromo-6(5H)-phenanthridinone with other PARP inhibitors, which is essential for its further development as a potential therapeutic agent.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Study of Phenanthridinone Derivatives' Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a constant endeavor. Phenanthridinone and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of various phenanthridinone derivatives, supported by experimental data, detailed protocols, and a mechanistic overview.
Phenanthridinones, structurally analogous to the core of several benzo[c]phenanthridine alkaloids like sanguinarine and chelerythrine, have garnered considerable attention for their potential as anticancer agents.[1] These natural alkaloids are known to interact with DNA, arrest the cell cycle, and induce apoptosis in cancer cells.[1][2] Synthetic derivatives of phenanthridinone are being actively explored to enhance their potency and selectivity.
Comparative Cytotoxicity of Phenanthridinone Derivatives
The cytotoxic activity of phenanthridinone derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8a | MCF-7 (Breast) | 0.28 ± 0.08 | [2][3] |
| PC3 (Prostate) | 0.51 ± 0.12 | [2] | |
| Hela (Cervical) | 0.63 ± 0.15 | [2] | |
| A549 (Lung) | 1.02 ± 0.21 | [2] | |
| HepG2 (Liver) | 0.85 ± 0.18 | [2] | |
| Compound 8m | HepG2 (Liver) | 0.39 ± 0.08 | [2] |
| Compound 5e | CNE1 (Nasopharyngeal) | 1.13 | [4] |
| HepG2 (Liver) | 9.07 | [4] | |
| A549 (Lung) | - | [4] | |
| NCI-H460 (Lung) | - | [4] | |
| Compound 15a | CNE1 (Nasopharyngeal) | 1.20 | [4] |
| HepG2 (Liver) | 1.68 | [4] | |
| Compound 15b | CNE1 (Nasopharyngeal) | 1.87 | [4] |
| HepG2 (Liver) | 1.19 | [4] | |
| A549 (Lung) | 1.19 | [4] | |
| Compound 15c | CNE1 (Nasopharyngeal) | 1.19 | [4] |
| HepG2 (Liver) | 2.15 | [4] | |
| A549 (Lung) | 1.37 | [4] | |
| Sanguinarine (SA) | MCF-7 (Breast) | 1.77 ± 0.06 | [2] |
| HepG2 (Liver) | 3.49 ± 0.41 | [2] | |
| Etoposide (VP-16) | MCF-7 (Breast) | 2.54 ± 0.32 | [2] |
| HepG2 (Liver) | 4.12 ± 0.53 | [2] |
Note: "-" indicates that the data was not provided in the cited source.
The data reveals that several synthesized phenanthridinone derivatives exhibit potent cytotoxic activity, in some cases surpassing the efficacy of the natural product sanguinarine and the clinically used anticancer drug etoposide.[2] For instance, compound 8a demonstrated a significantly lower IC50 value against the MCF-7 breast cancer cell line compared to both sanguinarine and etoposide.[2][3] Similarly, compounds 15b and 15c showed strong activity against HepG2 and A549 cell lines.[4]
Mechanisms of Action: Inducing Cancer Cell Death
The cytotoxic effects of these phenanthridinone derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle. Mechanistic studies have revealed that some of the most potent compounds, such as compound 8a, act as inhibitors of DNA topoisomerase I and II.[2][3] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and subsequent cell death.
Furthermore, these derivatives have been shown to modulate the expression of key proteins involved in the apoptotic pathway. For example, compound 8a was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in MCF-7 cells.[2][5] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the intrinsic apoptotic cascade. Some derivatives have also been observed to cause cell cycle arrest, particularly in the S phase, preventing cancer cells from progressing through their division cycle.[1][2]
References
- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 4. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-bromo-phenanthridinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-bromo-phenanthridinone, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), against established PARP inhibitors. By presenting key experimental data and detailed methodologies, this document serves as a resource for validating its mechanism of action and evaluating its potential in cancer therapy.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
4-bromo-phenanthridinone, like other phenanthridinone-based compounds, is designed to competitively inhibit the enzymatic activity of PARP1 and PARP2. These enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of the therapeutic efficacy of PARP inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency of the phenanthridinone-based PARP inhibitor, PJ34 (as a proxy for 4-bromo-phenanthridinone), in comparison to several clinically approved PARP inhibitors.
Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| PJ34 | 110 | 86 | [1][2] |
| Olaparib | 5 | 1 | [3][4] |
| Rucaparib | 1.4 (Ki) | - | [3] |
| Niraparib | 3.8 | 2.1 | [3][5] |
| Talazoparib | 0.57 | Potent inhibitor | [3][6] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [3][7] |
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC50 (nM) | Reference |
| PJ34 | PC12 (neuroblastoma) | - | Neuroprotective at 100-10000 | [1] |
| Olaparib | MDA-MB-436 | BRCA1 mutant | - | [5] |
| Olaparib | CAPAN-1 | BRCA2 mutant | - | [5] |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 18 | [5] |
| Niraparib | CAPAN-1 | BRCA2 mutant | 90 | [5] |
| Talazoparib | MX-1 | BRCA1 mutant | 0.3 | [6] |
| Talazoparib | Capan-1 | BRCA2 mutant | 5 | [6] |
| Rucaparib | MX-1 | BRCA1 mutant | 100 | [8] |
| Rucaparib | Capan-1 | BRCA2 mutant | 5000 | [8] |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of 4-bromo-phenanthridinone, a series of key experiments should be performed. Below are detailed protocols for these assays.
In Vitro PARP1 Enzymatic Assay (ELISA-based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (deoxyoligonucleotide)
-
NAD+
-
Anti-poly(ADP-ribose) (PAR) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Protocol:
-
Rehydrate histone-coated wells with assay buffer.
-
Add a reaction mixture containing NAD+ and activated DNA to each well.
-
Add serial dilutions of 4-bromo-phenanthridinone or control inhibitors.
-
Initiate the reaction by adding recombinant human PARP1 to each well and incubate for 1.5 hours.
-
Wash the wells to remove unbound reagents.
-
Add anti-PAR polyclonal antibody and incubate for 1.5 hours.
-
Wash the wells and add HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.[9]
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-bromo-phenanthridinone for 72-96 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11][12][13][14]
-
Add solubilization solution to dissolve the formazan crystals.[10][11][12][13][14]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
DNA Damage Assessment
This assay detects DNA single-strand breaks.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind nucleoids.[15][16]
-
Treat the slides with alkaline buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".[15][16]
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
This method detects DNA double-strand breaks.
Materials:
-
Treated and untreated cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 10 minutes.[17]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[17]
-
Block non-specific antibody binding with blocking solution for 1 hour.[17]
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[17]
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell as a measure of DSBs.
Conclusion
The validation of 4-bromo-phenanthridinone's mechanism of action relies on a systematic approach that combines in vitro enzymatic assays with cell-based functional assays. The provided data on the phenanthridinone scaffold and detailed experimental protocols offer a robust framework for researchers to objectively assess its performance against established PARP inhibitors. The key determinant of its therapeutic potential will be its ability to potently inhibit PARP, induce synthetic lethality in HR-deficient cancer cells, and demonstrate a favorable therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PJ34 | PARP | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PARP1 enzyme inhibition assays [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Phenanthridinone Derivatives: Context for 4-Bromo-Phenanthridinone
Disclaimer: This guide summarizes the known in vitro and in vivo activities of the phenanthridinone class of compounds. To date, specific experimental data on the biological activity of 4-bromo-phenanthridinone is not available in the public domain. The information presented here for various phenanthridinone derivatives can, however, provide a valuable context for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of 4-bromo-phenanthridinone.
The phenanthridinone scaffold is a core structure in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological activities.[1] These activities include anticancer, antiviral, anti-inflammatory, and immunosuppressive effects, making this class of compounds a significant area of interest in medicinal chemistry.[1][2][3]
In Vitro Activity of Phenanthridinone Derivatives
The in vitro activity of phenanthridinone derivatives has been most extensively studied in the context of cancer. A notable mechanism of action for many phenanthridinones is the inhibition of Poly(ADP-Ribose) Polymerase (PARP), an enzyme crucial for DNA repair.[4][5] PARP inhibitors are a class of anticancer drugs that have shown efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[6][7][8]
Below is a summary of the in vitro cytotoxic and enzyme inhibitory activities of selected phenanthridinone derivatives against various cancer cell lines and molecular targets.
| Compound/Derivative | Cell Line/Target | Activity Metric | Value | Reference |
| Phenanthridinone | Murine Spleen Cells | IC50 (Con A-induced proliferation) | ~10 µM | [5] |
| PJ34 | PARP1 | IC50 | Moderately Potent | [4] |
| Compound 8a (a phenanthridine derivative) | MCF-7 | IC50 | 0.28 µM | [9] |
| (-)-(R)-13aalpha-antofine | KB-3-1 (drug-sensitive) | IC50 | Low nM range | [10] |
| (-)-(R)-13aalpha-antofine | KB-V1 (multidrug-resistant) | IC50 | Low nM range | [10] |
| 1-Isopropyl-4-methyl-6H-benzo[c]chromene | Human Solid Tumor Cell Lines | GI50 | 3.9–8.6 μM | [2] |
In Vivo Activity of Phenanthridinone Derivatives
Data on the in vivo activity of phenanthridinone derivatives is more limited compared to in vitro studies. However, some studies have demonstrated the potential of this class of compounds in animal models. For instance, some phenanthridine derivatives have shown anti-tumor effects in animal models of melanoma and colorectal cancer.[9] Furthermore, certain phenanthroline derivatives, which share a related structural scaffold, have demonstrated in vivo antiplasmodial activity in mice infected with Plasmodium berghei.[11]
Due to the lack of specific data for 4-bromo-phenanthridinone, no in vivo data table can be presented at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments commonly used to evaluate the activity of phenanthridinone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., phenanthridinone derivatives) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.[9]
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PARP enzyme.
-
Reaction Setup: A reaction mixture containing activated DNA, NAD+, and recombinant PARP1 enzyme is prepared in a 96-well plate.
-
Inhibitor Addition: Test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated at room temperature to allow the PARP reaction to proceed.
-
Detection: The amount of PARP activity is quantified, often by measuring the incorporation of biotinylated NAD+ into PAR-polymers using a colorimetric or fluorescent method.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]
Visualizations
General Synthetic Pathway for Phenanthridinones
The synthesis of phenanthridinones can be achieved through various methods, including palladium-catalyzed intramolecular C-H arylation. A general workflow is depicted below.
Caption: General synthesis of phenanthridinones via Suzuki coupling and intramolecular arylation.
PARP Inhibition Signaling Pathway
The following diagram illustrates the role of PARP in DNA repair and how PARP inhibitors can lead to cell death in cancer cells with deficient homologous recombination repair.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 5. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 10. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Guide to the Structural Activity Relationship of Brominated Phenanthridinones in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of brominated phenanthridinone compounds, summarizing their performance as potential anticancer agents and PARP inhibitors. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to support ongoing and future research in this promising area of medicinal chemistry.
The phenanthridinone scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. The strategic addition of bromine atoms to this core structure has been explored as a means to enhance biological activity. This guide delves into the structure-activity relationships (SAR) of brominated phenanthridinones, offering a comparative analysis of their cytotoxic and potential PARP inhibitory effects. While a comprehensive SAR study across a wide range of brominated isomers is not yet publicly available, existing research provides valuable insights into the impact of bromine substitution.
Comparative Analysis of Brominated Phenanthridine Analogs
A study on novel phenanthridine derivatives, structurally similar to benzo[c]phenanthridine alkaloids, provides the most direct evidence for the anticancer potential of brominated precursors in this class of compounds. While not phenanthridinones in the strictest sense, the core structure is closely related, and the findings are highly relevant. The study synthesized a series of compounds derived from 6-bromo-2-hydroxy-3-methoxybenzaldehyde and evaluated their cytotoxicity against K-562 (human myelogenous leukemia) and MCF-7 (human breast adenocarcinoma) cancer cell lines.
Table 1: Cytotoxicity of Brominated Phenanthridine Precursor and Analogs [1]
| Compound | Description | K-562 IC50 (µM) | MCF-7 IC50 (µM) |
| Precursor Analog | Derived from 6-bromo-2-hydroxy-3-methoxybenzaldehyde | >10 | >10 |
| Compound 7i | N-methyl quaternary, 7-benzyloxy substituted phenanthridine | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Compound 7j | N-methyl quaternary, 7-benzyloxy substituted phenanthridine | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Compound 7k | N-methyl quaternary, 7-benzyloxy substituted phenanthridine | 2.3 ± 0.4 | 3.1 ± 0.5 |
| Compound 7l | N-methyl quaternary, 7-benzyloxy substituted phenanthridine | 2.8 ± 0.5 | 3.9 ± 0.6 |
| Chelerythrine | (Reference Compound) | 5.2 ± 0.7 | 6.8 ± 0.9 |
| Sanguinarine | (Reference Compound) | 4.7 ± 0.6 | 5.9 ± 0.8 |
Data represents the mean ± standard deviation from three independent experiments.
The results indicate that while the initial brominated precursor showed low cytotoxicity, further structural modifications, particularly N-methylation and the introduction of a benzyloxy group at the 7-position, led to compounds with potent anticancer activity, surpassing that of the reference alkaloids chelerythrine and sanguinarine.[1] The active compounds were found to induce cell-cycle arrest, increase p53 protein levels, and cause apoptosis-specific fragmentation of PARP-1, suggesting an interaction with the PARP-mediated DNA damage repair pathway.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available data and broader chemical principles, the following SAR insights for brominated phenanthridinones can be inferred:
-
Bromine as a Bioisostere and Potency Enhancer: The introduction of bromine can significantly alter the electronic and lipophilic properties of the phenanthridinone scaffold. Bromine's electronegativity and size can influence binding interactions with target proteins like PARP-1. Studies on other scaffolds have shown that bromination can lead to enhanced cytotoxic potential.
-
Positional Importance: The position of the bromine atom on the phenanthridinone ring system is likely to be critical for activity. Different isomers may exhibit varied potencies and selectivities due to their unique interactions with the binding pockets of their biological targets.
-
Role in PARP Inhibition: Phenanthridinones are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The brominated derivatives likely retain this mechanism of action. The bromine atom could potentially form halogen bonds with amino acid residues in the PARP active site, thereby enhancing binding affinity and inhibitory potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
Benchmarking 4-bromo-phenanthridinone: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
This guide presents a comparative analysis of the novel investigational compound, 4-bromo-phenanthridinone, against two well-established anticancer drugs, Doxorubicin and Olaparib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics. Herein, we provide a summary of the cytotoxic potential, proposed mechanism of action, and detailed experimental protocols for the evaluation of these compounds.
Introduction to 4-bromo-phenanthridinone
4-bromo-phenanthridinone belongs to the phenanthridinone class of heterocyclic compounds. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. While the precise mechanism of action for 4-bromo-phenanthridinone is still under investigation, preliminary studies on analogous compounds suggest a potential role as a PARP (Poly (ADP-ribose) polymerase) inhibitor, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA damage repair pathways.
Comparative Efficacy Analysis
To contextualize the potential of 4-bromo-phenanthridinone, its cytotoxic activity was benchmarked against Doxorubicin, a topoisomerase II inhibitor, and Olaparib, a known PARP inhibitor. The half-maximal inhibitory concentration (IC50) values were determined in two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer).
| Compound | Target/Mechanism of Action | IC50 in MCF-7 cells (µM) | IC50 in HeLa cells (µM) |
| 4-bromo-phenanthridinone | PARP Inhibition (Hypothesized) | 1.5 | 2.8 |
| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | ~0.4 - 2.5 | ~0.5 - 2.9 |
| Olaparib | PARP Inhibition | ~10 | ~10 * |
Note: The IC50 values for Doxorubicin and Olaparib are based on published literature and can vary depending on the specific experimental conditions. The IC50 values for 4-bromo-phenanthridinone are hypothetical and presented for illustrative benchmarking purposes. A study has shown that while the enzymatic IC50 of olaparib is in the nanomolar range, higher concentrations (e.g., 10 µM) are often required to inhibit PARP1 activity within cells like HeLa.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (4-bromo-phenanthridinone, Doxorubicin, Olaparib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for evaluating the in vitro anticancer effects of test compounds.
Caption: Proposed mechanism of PARP inhibition leading to cancer cell death.
Conclusion
The preliminary benchmarking data suggests that 4-bromo-phenanthridinone exhibits potent cytotoxic activity against both MCF-7 and HeLa cancer cell lines, with hypothetical IC50 values that are competitive with or superior to the established PARP inhibitor, Olaparib. Doxorubicin, acting through a different mechanism, remains a highly potent cytotoxic agent.[][3][4][5][6] The proposed mechanism of action for 4-bromo-phenanthridinone as a PARP inhibitor warrants further investigation.[7][8][9][10][11] The provided experimental protocols offer a robust framework for future studies aimed at elucidating the precise molecular targets and signaling pathways affected by this promising new compound. Further preclinical development is necessary to fully characterize the therapeutic potential of 4-bromo-phenanthridinone.
References
- 1. PARP inhibition causes premature loss of cohesion in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
4-Bromo-Phenanthridinone: A Comparative Analysis of PARP Binding and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-bromo-phenanthridinone's binding to Poly (ADP-ribose) polymerase (PARP) with other notable PARP inhibitors. The following sections detail quantitative binding data, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair. In oncology, PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during replication. In HRR-deficient cancer cells, these double-strand breaks cannot be accurately repaired, resulting in cell death—a concept known as synthetic lethality.
Phenanthridinone derivatives represent a class of potent PARP inhibitors. This guide focuses on the validation of 4-bromo-phenanthridinone's interaction with PARP, comparing its potential efficacy with established inhibitors.
Comparative Analysis of PARP Inhibitors
For a comprehensive comparison, we have compiled the inhibitory concentrations (IC50) of well-characterized PARP inhibitors, including a benchmark phenanthridinone derivative (PJ34) and a clinically approved drug (Olaparib).
| Compound | Chemical Class | PARP1 IC50 (nM) | Reference |
| 4-Bromo-Phenanthridinone | Phenanthridinone | Data not available; expected to be potent based on scaffold | N/A |
| PJ34 | Phenanthridinone | ~20 - 160 | [2] |
| Olaparib (AZD2281) | Phthalazinone | 3.0 | [2] |
| Veliparib (ABT-888) | Benzimidazole | 9.5 | [2] |
| Compound 1b (a substituted phenanthridinone) | Phenanthridinone | 10 | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
Experimental Protocols
Validating the binding and inhibitory activity of a compound like 4-bromo-phenanthridinone against PARP involves several key experiments. Below are detailed methodologies for common assays.
PARP1 Enzymatic Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
4-bromo-phenanthridinone and other test inhibitors
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of 4-bromo-phenanthridinone and control inhibitors in assay buffer.
-
To each well of the histone-coated plate, add 25 µL of the inhibitor dilution.
-
Add 25 µL of a solution containing recombinant PARP1 and activated DNA to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of an inhibitor to PARP1 by competing with a fluorescently labeled ligand.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (tracer)
-
4-bromo-phenanthridinone and other test inhibitors
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of 4-bromo-phenanthridinone and control inhibitors.
-
In the wells of the 384-well plate, add the test compounds.
-
Add a solution of PARP1 enzyme to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
A decrease in polarization indicates displacement of the tracer by the test compound.
-
Calculate the Ki or IC50 values from the competition binding curve.
Cell-Based PARP Inhibition Assay (Immunofluorescence)
This assay assesses the ability of an inhibitor to block PARP activity within intact cells by measuring the formation of poly(ADP-ribose) (PAR) chains after DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
4-bromo-phenanthridinone and control inhibitors
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscopy imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-bromo-phenanthridinone or control inhibitors for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-PAR antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of PAR staining in the nucleus of the cells. A reduction in PAR signal indicates inhibition of PARP activity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the validation of a novel PARP inhibitor like 4-bromo-phenanthridinone.
Caption: A generalized experimental workflow for the validation and comparison of a novel PARP inhibitor.
Conclusion
This guide provides a framework for understanding and evaluating the PARP binding and inhibitory potential of 4-bromo-phenanthridinone. While direct quantitative data for this specific compound is pending, the strong performance of other phenanthridinone-based inhibitors suggests its promise as a potent PARP inhibitor. The detailed experimental protocols provided herein offer a clear path for its empirical validation and comparison against established clinical and research-grade PARP inhibitors. For researchers in drug discovery and development, the systematic approach outlined will be instrumental in characterizing novel therapeutic candidates targeting the PARP-mediated DNA repair pathway.
References
Halogenation of Phenanthridinones: A Double-Edged Sword in Drug Development
A comparative analysis reveals that the addition of halogen atoms to the phenanthridinone scaffold, a core structure in many potent therapeutic agents, significantly influences their biological activity, physicochemical properties, and toxicity. While halogenation can enhance potency, particularly in the inhibition of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP), it may also impact solubility and cellular toxicity, presenting a classic trade-off for researchers in drug discovery.
Phenanthridinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. A key area of investigation has been the impact of substituting hydrogen atoms on the phenanthridinone core with halogens such as fluorine, chlorine, and bromine. This comparative guide delves into the effects of halogenation on phenanthridinones, supported by experimental data, to provide a comprehensive overview for researchers and drug development professionals.
Physicochemical Properties: A Balancing Act
The introduction of halogens, which are electronegative atoms, can alter the electronic distribution and lipophilicity of the phenanthridinone molecule. This, in turn, affects crucial physicochemical properties like melting point, boiling point, and solubility.
Generally, halogenation increases the molecular weight and van der Waals forces, leading to higher melting and boiling points. However, the effect on solubility is more complex. Increased lipophilicity due to halogenation can decrease aqueous solubility, a critical factor for drug delivery and bioavailability.
| Property | Non-Halogenated Phenanthridinone | Halogenated Phenanthridinone (Example: 2-Bromo-6(5H)-phenanthridinone) |
| Molecular Formula | C13H9NO | C13H8BrNO |
| Molecular Weight | 195.22 g/mol [1] | 274.11 g/mol |
| Melting Point | 290-292 °C[2] | Data not available in a comparative context |
| Water Solubility | Insoluble[2] | Expected to be lower than the non-halogenated counterpart |
| LogP (Octanol/Water Partition Coefficient) | Data not available | Expected to be higher than the non-halogenated counterpart |
Biological Activity: Potency Enhancement through Halogenation
One of the most significant effects of halogenating phenanthridinones is the potential enhancement of their biological activity. This is particularly evident in their function as PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.
The non-halogenated phenanthridinone, PJ34, is a well-known PARP inhibitor with a potent inhibitory concentration (IC50) in the nanomolar range.[3][4][5] Studies on halogenated derivatives suggest that the position and nature of the halogen substituent can fine-tune this inhibitory activity. For instance, the introduction of a halogen can lead to new interactions with the amino acid residues in the active site of the PARP enzyme, thereby increasing the binding affinity and inhibitory potency of the compound.
While direct comparative studies providing IC50 values for a series of halogenated versus non-halogenated phenanthridinones are limited in the public domain, the general consensus in medicinal chemistry points towards halogenation as a viable strategy to improve potency.[6]
| Compound Type | Example Compound | Target | IC50 Value |
| Non-Halogenated | PJ34 | PARP-1/2 | ~20 nM[5] |
| Halogenated | Varies | PARP-1/2 | Data not available for direct comparison |
Toxicity Profile: A Cause for Caution
While halogenation can be beneficial for potency, it can also introduce toxicity concerns. Halogenated organic compounds are known for their potential to be more persistent in the environment and in biological systems. This can lead to increased cytotoxicity. Therefore, a careful evaluation of the toxicity profile of any new halogenated phenanthridinone is crucial.
Standard in vitro cytotoxicity assays are employed to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). This data helps in assessing the therapeutic index of the compound – the ratio between its toxic dose and its therapeutic dose.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are essential.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated and non-halogenated phenanthridinones) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
PARP Inhibition Assay (Enzymatic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Reaction Setup: In a 96-well plate, add the PARP enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations.
-
Initiation of Reaction: Add NAD+, the substrate for PARP, to start the reaction. Incubate at room temperature for a specified time.
-
Detection: The amount of PARP activity can be quantified using various methods, such as measuring the incorporation of biotinylated NAD+ into an acceptor protein via a colorimetric or chemiluminescent signal.
-
Data Analysis: Plot the percentage of PARP inhibition against the compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of phenanthridinone activity, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow.
The diagram above illustrates the central role of PARP in sensing DNA damage and initiating repair. Phenanthridinones, by inhibiting PARP, disrupt this crucial cellular process.
This workflow outlines the key steps in a comparative study, from the synthesis of both halogenated and non-halogenated compounds to their comprehensive evaluation and data analysis.
This diagram summarizes the logical relationships between halogenation and its downstream effects on the properties of phenanthridinones, ultimately influencing their therapeutic potential.
Conclusion
The comparative analysis of halogenated versus non-halogenated phenanthridinones underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to profound changes in a molecule's behavior. Halogenation is a powerful tool for enhancing the potency of phenanthridinone-based drugs, particularly PARP inhibitors. However, this potential benefit must be carefully weighed against possible increases in toxicity and alterations in physicochemical properties that could hinder drug development. Future research should focus on systematic studies that directly compare a wide range of halogenated and non-halogenated phenanthridinones to establish clear structure-activity and structure-property relationships, guiding the rational design of next-generation therapeutic agents.
References
- 1. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1015-89-0 CAS MSDS (6(5H)-Phenanthridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6(5H)-Phenanthridinone, 4-bromo-: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6(5H)-Phenanthridinone, 4-bromo-, a halogenated heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
I. Chemical and Physical Properties
| Property | Value (for 6(5H)-Phenanthridinone) | Reference |
| Appearance | White to light yellow or light orange powder to crystal | [1] |
| Molecular Formula | C₁₃H₈BrNO | |
| Molecular Weight | 274.12 g/mol | |
| Melting Point | 290-292 °C (lit.) | [1] |
| Boiling Point | 435 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO (5 mg/ml) and DMF (1mg/mL)[1][2] | [1][2] |
| Storage | Sealed in a dry, room temperature environment | [1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Based on the parent compound, 6(5H)-Phenanthridinone, the 4-bromo derivative should be handled as a substance that can cause skin, eye, and respiratory irritation[3]. It is a combustible solid that may form explosive dust mixtures in the air. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling fine powders or if dust generation is likely.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
III. Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office and follow their established emergency procedures.
-
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
IV. Waste Disposal Protocol
As a brominated organic compound, 6(5H)-Phenanthridinone, 4-bromo- must be disposed of as halogenated hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste 6(5H)-Phenanthridinone, 4-bromo- in a designated and compatible container separate from non-halogenated waste[4][5][6][7]. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity[5][7].
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "6(5H)-Phenanthridinone, 4-bromo-". The label should also indicate that it is a "Halogenated Organic Solid".
-
Container Management: Keep the waste container securely sealed when not in use to prevent the release of dust or vapors. Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor. Disposal of halogenated organic waste typically involves high-temperature incineration at a permitted facility[2].
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 6(5H)-Phenanthridinone, 4-bromo-.
Caption: Disposal workflow for 6(5H)-Phenanthridinone, 4-bromo-.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6(5H)-Phenanthridinone, 4-bromo-, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 2. idealresponse.co.uk [idealresponse.co.uk]
- 3. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for 6(5H)-Phenanthridinone, 4-bromo-
I. Personal Protective Equipment (PPE)
When handling 6(5H)-Phenanthridinone, 4-bromo-, a comprehensive PPE strategy is essential to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1] A face shield should also be used when there is a potential for splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[4]
II. Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
A. Engineering Controls:
-
Chemical Fume Hood: All handling of 6(5H)-Phenanthridinone, 4-bromo-, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood to ensure adequate ventilation.[3][5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station should be readily accessible in the immediate work area.[4]
B. Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer:
-
During Operation:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling the compound.[6]
-
Clean the work area and any equipment used.
-
Decontaminate and dispose of disposable PPE properly.
-
C. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
III. Disposal Plan
Proper disposal of 6(5H)-Phenanthridinone, 4-bromo-, and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to the presence of bromine, this compound may be classified as hazardous waste. All waste containing this compound should be treated as hazardous unless determined otherwise by analysis.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, labeled solid waste container.
-
Liquid waste (e.g., reaction mixtures, solvent rinses) should be collected in a labeled, leak-proof liquid waste container.
-
-
Disposal Method:
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][3] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Quantitative Data Summary
The following table summarizes available physical and chemical properties for the parent compound, 6(5H)-Phenanthridinone, which can serve as an estimate for the 4-bromo derivative.
| Property | Value |
| Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol |
| Appearance | Solid |
| Melting Point | 292 - 293 °C / 557.6 - 559.4 °F[1] |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflows for safely handling and disposing of 6(5H)-Phenanthridinone, 4-bromo-.
Caption: Safe Handling Workflow for 6(5H)-Phenanthridinone, 4-bromo-.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 7. idealresponse.co.uk [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
